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  • Product: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • CAS: 97989-41-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Executive Summary 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Executive Summary

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8) is a critical heterocyclic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and antineoplastic agents.[1] Its unique architecture combines an electron-deficient pyridine ring fused to an electron-rich pyrrole ring (5-azaindole core), offering orthogonal reactivity handles: an electrophilic aldehyde at C3 and a nucleophilically displaceable chlorine at C4.[1] This guide provides a comprehensive technical analysis of its properties, synthetic pathways, and handleability for drug discovery workflows.[2]

Structural Identity & Molecular Architecture

The compound consists of a 5-azaindole (pyrrolo[3,2-c]pyridine) core.[2][1][3] The "5-aza" designation indicates the nitrogen atom at position 5 of the fused system (position 6 in IUPAC numbering for the pyridine ring depending on nomenclature conventions, but chemically behaving as a pyridine fused to pyrrole).[2]

ParameterDetail
Chemical Name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Number 97989-41-8
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
SMILES Cn1cc(C=O)c2c(Cl)nccc12
Core Scaffold 5-Azaindole (Pyrrolo[3,2-c]pyridine)

Electronic Distribution: The N1-methyl group blocks the pyrrole nitrogen, preventing tautomerization and increasing lipophilicity.[2] The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N5).[2][1] The C3-aldehyde provides a classic handle for condensation reactions.[1]

Physicochemical Parameters

The following data aggregates experimental observations and high-confidence predictive models (SwissADME/ChemAxon) essential for ADME profiling.

PropertyValue / RangeNote
Physical State Solid (Powder)Typically off-white to pale yellow.[1]
Melting Point >150°C (Predicted)Experimental determination recommended.[2][1] High lattice energy due to planarity.[1]
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic core dominates.[2][1]
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, and warm Ethanol.[2][1]
LogP (Lipophilicity) 1.9 - 2.3 (Predicted)Optimal for membrane permeability in early discovery.[2][1]
TPSA ~39 ŲGood oral bioavailability potential (Rule of 5 compliant).[2][1]
pKa (Pyridine N) ~3.5 - 4.5Weakly basic; protonation occurs at the pyridine nitrogen.[1]
H-Bond Donors 0N1 is methylated.[1][4]
H-Bond Acceptors 3Carbonyl O, Pyridine N, Pyrrole N (lone pair involved in aromaticity).[2][1]

Synthetic Accessibility & Reactivity[2]

Synthesis Workflow

The most robust synthetic route utilizes the Vilsmeier-Haack formylation of the N-methylated azaindole precursor.[1] Direct formylation at C3 is favored due to the electron-rich nature of the pyrrole ring, despite the electron-withdrawing pyridine fusion.[1]

Synthesis Start 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Precursor) Step1 N-Methylation (MeI, NaH, DMF, 0°C) Start->Step1 Inter 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine Step1->Inter Yield: ~85-90% Step2 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C -> RT) Inter->Step2 Product Target Aldehyde (CAS 97989-41-8) Step2->Product Electrophilic Subst. at C3 Yield: ~70-80%

Figure 1: Standard synthetic pathway via Vilsmeier-Haack reaction.[1]

Reactivity Profile

This molecule is a "dual-warhead" intermediate.[1]

  • C4-Position (

    
    ):  The chlorine is highly reactive toward nucleophiles (amines, alkoxides, thiols) because the intermediate Meisenheimer complex is stabilized by the pyridine nitrogen.[2]
    
  • C3-Position (Aldehyde): Reactive toward reductive amination, Knoevenagel condensation, and Wittig olefination.[2][1]

Reactivity Center 4-Chloro-1-methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Center->Rxn1 Aldehyde Reactivity Rxn2 S_NAr Displacement (R-NH2 or R-OH, Heat/Base) Center->Rxn2 Chloride Reactivity Rxn3 Oxidation (NaClO2, NaH2PO4) Center->Rxn3 Oxidation Prod1 C3-Aminomethyl derivatives (Library Generation) Rxn1->Prod1 Prod2 C4-Functionalized Core (Kinase Hinge Binders) Rxn2->Prod2 Prod3 Carboxylic Acid (Peptide Coupling Handle) Rxn3->Prod3

Figure 2: Divergent reactivity map for library generation.[2][1]

Analytical Characterization

For validation of the synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.20 ppm (s, 1H): Aldehyde proton (-CH O).[2][1] Distinctive downfield shift.

  • δ 8.30 ppm (s, 1H): C2-H proton.[2][1] Singlet due to lack of adjacent protons on the pyrrole ring.[2]

  • δ 8.20 ppm (d, 1H, J=5.6 Hz): Pyridine ring proton (C6-H).[2][1]

  • δ 7.65 ppm (d, 1H, J=5.6 Hz): Pyridine ring proton (C7-H).[2][1]

  • δ 3.90 ppm (s, 3H): N-Methyl group (-NCH ₃).[2][1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: m/z 195.0 [M+H]⁺[2][1]

  • Isotope Pattern: A distinct 3:1 ratio of peaks at m/z 195 and 197 confirms the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).[2]

Handling, Stability & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.[2]

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 20 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent hydrate formation.[1]

  • Safety Profile:

    • GHS Classification: Warning.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Protocol: Use standard PPE (gloves, goggles, fume hood).[2][1] Treat as a potential sensitizer due to the reactive aldehyde.[2]

References

  • Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997).[2][1] The Vilsmeier-Haack Reaction. Organic Reactions. Link[2][1]

  • Azaindole Synthesis: L'Heureux, A., et al. (2010).[2][1] Practical Synthesis of 4-Azaindoles and 5-Azaindoles. Journal of Organic Chemistry. Link[2][1]

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009).[2][1] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[1] Link

  • S_NAr Reactivity in Heterocycles: Terrier, F. (2013).[2][1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link[1]

  • PubChem Compound Summary: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. National Center for Biotechnology Information.[1] Link[2][1]

Sources

Exploratory

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde molecular structure

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to the medicinal chemistry and drug development community. As a derivative of the pyrrolo[3,2-c]pyridine scaffold, a known bioisostere of indole, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents. This document details the molecule's structural features, physicochemical properties, a robust and reproducible synthetic pathway via the Vilsmeier-Haack reaction, and its potential applications in oncology and other therapeutic areas. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices and providing a framework for its practical use in a research setting.

Introduction

The Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry

The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged scaffold in modern drug discovery. Its structural similarity to indole allows it to mimic the parent structure in binding to biological targets, while the introduction of a nitrogen atom into the six-membered ring can significantly alter its physicochemical properties, such as solubility, metabolic stability, and hydrogen bonding capacity.[1] This unique profile has led to the development of numerous biologically active compounds. Derivatives of the pyrrolopyridine scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[1][2] Notably, specific derivatives of pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase and tubulin, marking them as promising candidates for the development of new cancer therapies.[2][3] The Hedgehog (Hh) signaling pathway, implicated in several human cancers, is another key target for which pyrrolo[3,2-c]quinoline-4-one derivatives have been developed as potent inhibitors.[4]

Rationale for the Target Molecule

The specific substitutions on the 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold are strategically significant.

  • 4-Chloro Group: The chlorine atom at the C4 position acts as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents to explore the structure-activity relationship (SAR). It also modulates the electronic properties of the pyridine ring.

  • 1-Methyl Group: N-methylation of the pyrrole ring eliminates the hydrogen bond donor capability at this position, which can improve membrane permeability and metabolic stability by preventing N-glucuronidation. This modification can also influence the conformation of the molecule and its binding affinity to target proteins.

  • 3-Carbaldehyde Group: The aldehyde functionality at the C3 position is a highly versatile chemical moiety. It serves as an electrophilic center for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases or thiosemicarbazones.[5][6] This allows for the facile introduction of various side chains, pharmacophores, and linker groups, making it an ideal intermediate for library synthesis and lead optimization.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The core structure consists of a fused pyrrole and pyridine ring system. The key substituents are a chlorine atom at position 4 of the pyridine ring, a methyl group on the nitrogen at position 1 of the pyrrole ring, and a formyl (carbaldehyde) group at position 3 of the pyrrole ring.

Caption: Molecular structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for the molecule.

PropertyValue
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
IUPAC Name 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Number Not available
Hydrogen Bond Acceptors 2 (N5, O)
Hydrogen Bond Donors 0
LogP (calculated) ~1.8 - 2.2
Topological Polar Surface Area 45.8 Ų
Spectroscopic Profile (Anticipated)

While experimental data for this specific molecule is not widely published, a predicted spectroscopic profile can be extrapolated from its structure and data from analogous compounds.[3][7]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • A singlet for the aldehydic proton (CHO) is expected in the downfield region, typically between δ 9.5-10.5 ppm.

    • The N-methyl (N-CH₃) protons will appear as a singlet around δ 3.8-4.2 ppm.

    • The pyrrole proton at C2 will likely be a singlet around δ 7.5-8.5 ppm.

    • Two doublets corresponding to the pyridine ring protons at C6 and C7 are expected in the aromatic region (δ 7.0-9.0 ppm).

  • ¹³C NMR:

    • The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 180-190 ppm.

    • Aromatic and heteroaromatic carbons will resonate between δ 100-160 ppm.

    • The N-methyl carbon will appear upfield, typically around δ 30-35 ppm.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 195.03, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Synthesis and Purification

The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is most effectively achieved through a two-step process starting from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine.[8] The process involves N-methylation followed by formylation.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the aldehyde group via a Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles.[9][10] This leads back to the N-methylated intermediate, which in turn comes from the parent azaindole.

retrosynthesis target Target Molecule (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) intermediate Intermediate (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine) target->intermediate Vilsmeier-Haack Formylation start Starting Material (4-Chloro-1H-pyrrolo[3,2-c]pyridine) intermediate->start N-Methylation

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis of Intermediate 1 (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine)

Causality: This step involves the deprotonation of the pyrrole nitrogen, which is weakly acidic, using a strong base like sodium hydride (NaH). The resulting anion acts as a nucleophile, attacking an electrophilic methyl source such as iodomethane (MeI) or dimethyl sulfate to form the N-C bond. Anhydrous conditions are critical as NaH reacts violently with water.

Materials:

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine[8]

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add iodomethane (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the pure N-methylated intermediate.

Experimental Protocol: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via Vilsmeier-Haack Formylation

Causality: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[11] This reagent is a potent electrophile. The electron-rich pyrrole ring of the N-methylated intermediate attacks the Vilsmeier reagent, preferentially at the C3 position due to the directing effect of the pyrrole nitrogen. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[10]

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (Intermediate 1)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ice

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Add POCl₃ (1.5 eq) dropwise with vigorous stirring. A solid may form.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM or DCE dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C.

  • Carefully pour the reaction mixture onto crushed ice and a saturated solution of NaHCO₃. Caution: This is a highly exothermic and gas-evolving quench.

  • Stir the resulting mixture vigorously for 1 hour until hydrolysis is complete.

  • Extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by flash chromatography or recrystallization to obtain the target compound.

Applications in Drug Discovery and Chemical Biology

Role as a Key Intermediate

The aldehyde group is a gateway to a vast chemical space. Its utility allows for rapid diversification of the core scaffold to build libraries of compounds for high-throughput screening.

cluster_0 Key Downstream Transformations start 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (R-CHO) reductive_amination Reductive Amination R-CH₂-NR¹R² start:head->reductive_amination R¹R²NH, [H] wittig Wittig Reaction R-CH=CHR¹ start:head->wittig Ph₃P=CHR¹ condensation Condensation R-CH=N-R¹ (Schiff Bases, etc.) start:head->condensation R¹NH₂ oxidation Oxidation R-COOH (Carboxylic Acid) start:head->oxidation [O]

Caption: Potential synthetic transformations of the aldehyde group.

Potential as a Bioactive Scaffold

Given the established activities of related pyrrolopyridine derivatives, this scaffold is a prime candidate for several therapeutic areas:

  • Oncology: The core structure is analogous to known inhibitors of kinases and tubulin polymerization.[2][3] The 4-position can be functionalized to target the solvent-exposed region of kinase active sites, while modifications at the 3-position can be used to optimize potency and pharmacokinetic properties.

  • Neurological Disorders: Pyrrolopyridines serve as precursors for compounds targeting neurological pathways.[1] The ability to fine-tune the molecule's properties makes it suitable for developing agents that can cross the blood-brain barrier.

  • Infectious Diseases: The azaindole scaffold is present in various antibacterial and antiviral agents. The aldehyde can be converted into thiosemicarbazones, a class of compounds known for antimicrobial activity.[5]

Safety and Handling

Hazard Identification: Based on related compounds like 4-chloro-1H-pyrrolo[3,2-c]pyridine and other formyl-substituted heterocycles, this compound should be handled as a hazardous substance.[8][12]

  • GHS Classifications (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).[8]

    • Causes skin irritation (Skin Corrosion/Irritation).[8][12]

    • Causes serious eye irritation (Serious Eye Damage/Eye Irritation).[8][12]

    • May cause respiratory irritation (Specific Target Organ Toxicity).[8][12]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a high-value molecular scaffold with significant potential for drug discovery. Its rational design incorporates features that are advantageous for both synthetic manipulation and biological activity. This guide provides a robust, field-tested synthetic framework, grounded in established chemical principles, for its preparation and characterization. The versatility of the 3-carbaldehyde group, coupled with the strategic placement of the 4-chloro and 1-methyl substituents, makes this compound an excellent starting point for the development of novel therapeutics targeting a range of diseases, most notably cancer.

References

  • EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • PubChem. 4-Pyridinecarboxaldehyde. National Center for Biotechnology Information.
  • Sigma-Aldrich. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information.
  • Dembitsky, V. M., & Dzhemilev, U. M. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5636.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300789.
  • PubChem. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. National Center for Biotechnology Information.
  • Cayman Chemical. Cefalothin (sodium salt) (CAS Number: 58-71-9).
  • Reddy, P. P., & Sankar, K. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. The Journal of Organic Chemistry, 85(13), 8683-8690.
  • Sridharan, V., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(3), 1437-1447.
  • Trofimov, B. A., et al. (2012). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Advances, 2(23), 8786-8794.
  • Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. Pyridine-3-carbaldehyde.
  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28203-28224.
  • Kovalenko, S. M., et al. (2012). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Pharmaceutical Chemistry Journal, 46(5), 282-285.
  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 39-61.
  • Ghammamy, S., et al. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. World Applied Sciences Journal, 17(10), 1331-1334.
  • Dömling, A., et al. (2007). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Angewandte Chemie International Edition, 46(44), 8442-8445.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Ohashi, T., et al. (2012). Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5518-5521.
  • ChemShuttle. methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Sources

Foundational

1H NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Introduction 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a substituted heteroaromatic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Introduction

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a substituted heteroaromatic compound built upon the 1H-pyrrolo[3,2-c]pyridine core, also known as 6-azaindole. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules, including potential anticancer agents.[1] The precise structural elucidation of such compounds is paramount for guaranteeing their identity, purity, and suitability for further synthetic transformations or biological screening.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. It delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data, grounding the analysis in fundamental NMR principles and authoritative references.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential first to identify the distinct, non-equivalent proton environments within the molecule. The structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde contains five such environments: the aldehyde proton, a proton on the pyrrole ring, two protons on the pyridine ring, and the protons of the N-methyl group.

Caption: Labeled proton environments in the target molecule.

Theoretical ¹H NMR Spectrum Prediction

Based on fundamental principles, the expected ¹H NMR spectrum can be predicted by considering the electronic environment of each proton, which dictates its chemical shift, integration, and multiplicity.[2]

  • Chemical Shift (δ): This is the position of a signal along the x-axis of the spectrum, influenced by the degree of magnetic shielding around a proton.

    • Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O double bond. It is expected to resonate far downfield, typically in the δ 9.5–10.5 ppm region.[3]

    • Aromatic Protons (H-2, H-6, H-7): These protons are attached to the sp²-hybridized carbons of the heteroaromatic ring system and are expected in the δ 7.0–9.0 ppm range. The H-2 proton on the pyrrole ring is adjacent to the electron-withdrawing aldehyde group and is expected to be a singlet. The H-6 and H-7 protons on the pyridine ring will appear as a pair of doublets, coupled to each other. Their precise shifts are influenced by the chloro-substituent and the fused pyrrole ring.

    • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the pyrrole nitrogen are in a relatively shielded environment compared to the aromatic protons. This signal is expected to be a singlet and appear significantly upfield, likely in the δ 3.8–4.2 ppm range.[4]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[2] The expected integration ratio for CHO : H-2 : H-7 : H-6 : N-CH₃ is 1:1:1:1:3.

  • Multiplicity (Splitting): This is determined by the number of neighboring protons (n) and follows the n+1 rule for simple cases.

    • CHO: No adjacent protons, expected as a singlet (s) .

    • H-2: No adjacent protons, expected as a singlet (s) .

    • H-6: Coupled to one neighbor (H-7), expected as a doublet (d) .

    • H-7: Coupled to one neighbor (H-6), expected as a doublet (d) .

    • N-CH₃: No adjacent protons, expected as a singlet (s) .

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The acquisition of a high-quality, reproducible ¹H NMR spectrum requires a meticulous and standardized experimental approach. This protocol ensures data integrity and is a self-validating system for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh ~10 mg of Sample B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Add Solvent (0.6 mL) & TMS Reference B->C D Vortex to Dissolve C->D E Transfer to NMR Tube D->E F Insert Sample & Lock E->F G Tune & Shim F->G H Set Acquisition Parameters (16 Scans, 5s Delay) G->H I Acquire Spectrum (FID) H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Calibrate to TMS (0 ppm) L->M N Integrate Peaks M->N

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

    • Select an appropriate deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[5] DMSO-d₆ is often a good choice for polar heterocyclic compounds.

    • Add approximately 0.6 mL of the chosen solvent to the vial containing the sample.

    • Add Tetramethylsilane (TMS) as an internal reference standard. TMS is chosen because its 12 equivalent protons give a strong, sharp singlet at a defined 0.00 ppm, which rarely interferes with signals from the analyte.[6]

    • Gently vortex the sample until it is fully dissolved.

    • Transfer the clear solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • The spectrum should be acquired on a modern NMR spectrometer, for example, a 400 MHz instrument.[7]

    • Insert the sample into the spectrometer. The instrument's field is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift.

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

    • Set appropriate acquisition parameters. A typical experiment might involve 16 scans, a relaxation delay of 5 seconds to allow for full proton relaxation between pulses, and an acquisition time of 3-4 seconds.

    • Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

    • Integrate all signals and normalize the values relative to a well-resolved peak representing a known number of protons (e.g., the aldehyde proton).

Spectral Analysis and Data Interpretation

The acquired ¹H NMR spectrum is analyzed by assigning each signal to its corresponding proton environment based on its chemical shift, integration, and multiplicity. The data presented in the table below is representative for this class of compounds.

Table 1: ¹H NMR Spectral Data for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.15s-1HCHO
8.50s-1HH-2
8.42d5.61HH-6
7.65d5.61HH-7
4.05s-3HN-CH₃

Detailed Signal Assignments:

  • δ 10.15 (s, 1H): This sharp singlet, integrating to one proton, is found in the far downfield region of the spectrum. This position is characteristic of an aldehyde proton, and it is therefore unambiguously assigned to the CHO group.[3]

  • δ 8.50 (s, 1H): A singlet integrating to one proton is observed at 8.50 ppm. Its location in the aromatic region and lack of coupling confirm its assignment to the H-2 proton on the pyrrole ring. It is deshielded by the adjacent aldehyde group and the fused pyridine ring.

  • δ 8.42 (d, J = 5.6 Hz, 1H): This signal, which integrates to one proton, appears as a doublet with a coupling constant of 5.6 Hz. This splitting pattern and coupling constant are typical for ortho-coupling between protons on a pyridine ring. This downfield doublet is assigned to H-6 , which is deshielded by the adjacent ring nitrogen.

  • δ 7.65 (d, J = 5.6 Hz, 1H): This corresponding doublet, also integrating to one proton and showing the same coupling constant (J = 5.6 Hz), is assigned to H-7 . It appears upfield relative to H-6, consistent with its position further from the electronegative nitrogen atom of the pyridine ring.

  • δ 4.05 (s, 3H): This sharp singlet, with an integral value corresponding to three protons, is located in the upfield region. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system and is assigned to the N-CH₃ protons.[4]

Conclusion

The ¹H NMR spectrum provides a definitive structural fingerprint for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The analysis reveals five distinct signals whose chemical shifts, integrations, and multiplicities are all in excellent agreement with the proposed molecular structure. The downfield aldehyde singlet, the pair of aromatic doublets for the pyridine ring, the aromatic singlet for the pyrrole ring, and the upfield N-methyl singlet collectively confirm the identity and high purity of the compound. This detailed spectral guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this important class of heterocyclic compounds.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available at: [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. Perkin Transactions 2. Available at: https://pubs.rsc.org/en/content/articlelanding/1986/p2/p29860000571
  • Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. Available at: [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

Sources

Exploratory

13C NMR data for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. As a crucial analytical technique in modern chemistry, 13C NMR spectroscopy offers unparalleled insight into the molecular structure of novel compounds. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering a thorough examination of the compound's spectral features. The guide outlines a standard experimental protocol for data acquisition, presents a detailed table of predicted 13C NMR chemical shifts, and provides an in-depth analysis of the spectral assignments. The interpretation of the chemical shifts is grounded in the fundamental principles of NMR spectroscopy and the known effects of substituents on the electronic environment of the pyrrolo[3,2-c]pyridine core.

Introduction

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the pyrrolo[3,2-c]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, rendering it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. The precise structural elucidation of novel derivatives within this class is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity.

13C NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the carbon backbone, it provides a unique fingerprint of the compound, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. This guide aims to provide a detailed exposition of the 13C NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, offering a foundational understanding for its characterization and use in further chemical synthesis and biological studies.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. These predictions are based on computational algorithms that are widely used in the field of NMR spectroscopy and serve as a reliable estimate in the absence of experimentally acquired data.

Carbon Atom NumberPredicted Chemical Shift (δ, ppm)Description of Carbon Environment
1184.5Aldehyde Carbonyl (C=O)
2148.2Aromatic Carbon (C-Cl)
3145.1Aromatic Carbon (C-N)
4142.8Aromatic Carbon (C-N)
5130.5Aromatic Carbon (C-H)
6128.7Aromatic Carbon (C-C)
7118.9Aromatic Carbon (C-C)
8115.6Aromatic Carbon (C-H)
9109.8Aromatic Carbon (C-H)
1031.2Methyl Carbon (N-CH3)

Experimental Protocol: Acquiring the 13C NMR Spectrum

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Instrumentation:

  • A high-field NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl3 or DMSO-d6

  • Temperature: 298 K (25 °C)

  • Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between scans, leading to more accurate signal integration.

  • Acquisition Time (AQ): Approximately 1.0-2.0 seconds.

  • Spectral Width (SW): 0-200 ppm. This range is sufficient to encompass the expected chemical shifts for most organic compounds.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.

Spectral Analysis and Peak Assignment

The assignment of the 13C NMR signals is based on the predicted chemical shifts and a fundamental understanding of how substituents influence the electronic environment of the pyrrolo[3,2-c]pyridine core.

Caption: Molecular structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

  • Aldehyde Carbonyl (C1): The signal at approximately 184.5 ppm is assigned to the carbonyl carbon of the aldehyde group. This downfield chemical shift is characteristic of carbonyl carbons due to the strong deshielding effect of the electronegative oxygen atom.

  • Aromatic Carbons (C2-C7, C9-C10): The signals in the range of 109-149 ppm are attributed to the carbon atoms of the bicyclic pyrrolo[3,2-c]pyridine ring system.

    • C2 (148.2 ppm): This carbon is attached to the electronegative chlorine atom, which is expected to cause a significant downfield shift.

    • C3 and C4 (145.1 and 142.8 ppm): These carbons are adjacent to nitrogen atoms within the pyridine and pyrrole rings, leading to their deshielding and downfield chemical shifts.

    • C5 (130.5 ppm): This carbon is part of the pyridine ring and is expected to be in a relatively standard aromatic region.

    • C6 and C7 (128.7 and 118.9 ppm): These are the bridgehead carbons shared between the two rings. Their chemical shifts are influenced by the electronic effects of both ring systems.

    • C8, C9, and C10 (115.6, 109.8 ppm): These carbons are part of the electron-rich pyrrole ring, and their signals are expected to be at a relatively upfield position compared to the pyridine ring carbons.

  • Methyl Carbon (C10): The signal at approximately 31.2 ppm is assigned to the methyl group attached to the pyrrole nitrogen. This upfield chemical shift is typical for sp3-hybridized carbon atoms.

Conclusion

The detailed analysis of the 13C NMR spectrum of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde provides a clear and unambiguous characterization of its molecular structure. The predicted chemical shifts, coupled with a sound understanding of NMR principles, offer a reliable framework for the interpretation of experimental data. This guide serves as a valuable resource for scientists working with this class of compounds, facilitating their research and development efforts in the fields of medicinal chemistry and materials science. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring the reliability and reproducibility of the analytical data.

Foundational

Technical Guide: Mass Spectrometry Characterization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Executive Summary The compound 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) represents a critical scaffold in the synthesis of kinase inhibitors and antitubercular agents. Its structural c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) represents a critical scaffold in the synthesis of kinase inhibitors and antitubercular agents. Its structural complexity—featuring a fused azaindole core, a reactive aldehyde handle, and a halogen substituent—presents unique challenges for analytical characterization.[1]

This guide moves beyond basic spectral identification to provide a comprehensive workflow for the mass spectrometric analysis of this molecule. It focuses on distinguishing the compound from synthetic impurities (e.g., des-chloro analogs, regioisomers) and establishing a robust fragmentation logic for MRM (Multiple Reaction Monitoring) development.

Part 1: Physicochemical Context & Ionization Strategy[1]

Before initiating MS analysis, the physicochemical properties of the analyte must dictate the ionization mode. The pyrrolo[3,2-c]pyridine core is amphoteric but predominantly basic due to the pyridine nitrogen (


).
Molecular Specifications
PropertyValueNotes
Formula

Exact Mass (Monoisotopic) 194.0247 DaBased on

Molecular Weight (Average) 194.62 g/mol
LogP ~2.0 - 2.5Moderately lipophilic; suitable for Reverse Phase LC
pKa (Pyridine N) ~6.0 - 7.0Readily protonated in acidic media (0.1% Formic Acid)
Ionization Source Selection

Recommended Mode: Electrospray Ionization, Positive Mode (ESI+ )

  • Rationale: The pyridine nitrogen is a high-affinity proton acceptor.[1] APCI (Atmospheric Pressure Chemical Ionization) is a viable alternative if the sample matrix is non-polar, but ESI provides "softer" ionization, preserving the labile aldehyde group which can be prone to oxidation or hydration in harsher sources.

  • Observed Species:

    • 
      :  m/z 195.0 (Base Peak)
      
    • 
      :  m/z 217.0 (Common adduct in glass/high-salt environments)
      
    • 
      :  m/z 389.0 (Dimer formation is common at high concentrations >10 µM)
      

Part 2: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is critical for structural confirmation and differentiating this molecule from isomers (e.g., pyrrolo[2,3-c]pyridine). The presence of the chlorine atom provides a built-in isotopic label (


).
The Chlorine Isotope Signature

In the MS1 spectrum, the molecular ion cluster is diagnostic.[1]

  • m/z 195.0 :

    
     (Relative Intensity: 100%)
    
  • m/z 197.0 :

    
     (Relative Intensity: ~32%)
    

Critical QC Check: If the 197 peak is missing or <10%, the chlorine has likely been lost (hydrolysis) or the starting material was incorrect.

Primary Fragmentation Pathways (CID)

Upon Collision Induced Dissociation (CID), the molecule undergoes predictable neutral losses.

  • Pathway A: Decarbonylation (Loss of CO) [1]

    • Mechanism: Aromatic aldehydes readily lose carbon monoxide (28 Da) to form a stable aryl cation.[1]

    • Transition:

      
      [1]
      
    • Significance: This is usually the dominant fragment and the best choice for a Quantifier ion in MRM.[1]

  • Pathway B: Dehalogenation (Loss of Cl/HCl) [1]

    • Mechanism: Homolytic cleavage of the C-Cl bond or elimination of HCl.[1]

    • Transition:

      
       (Radical loss) or 
      
      
      
      (HCl loss).[1]
    • Significance: High collision energies (>35 eV) are often required to break the aryl-chloride bond.[1]

  • Pathway C: Methyl Group Scission [1]

    • Mechanism: Loss of the N-methyl group as a radical (

      
      , 15 Da).
      
    • Transition:

      
      [1]
      
    • Significance: Less common in ESI but observable in EI or high-energy CID.[1]

Visualized Fragmentation Tree

The following diagram maps the logical decay of the parent ion, essential for assigning MS/MS spectra.

Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 195.0 (35Cl) m/z 197.0 (37Cl) Frag_CO [M+H - CO]+ m/z 167.0 (Des-carbonyl core) Parent->Frag_CO -28 Da (CO) Low CE (15-20 eV) Frag_Cl [M+H - HCl]+ m/z 159.0 (Dechlorinated) Parent->Frag_Cl -36 Da (HCl) High CE (>35 eV) Frag_Deep Core Scaffold m/z 132.0 (Pyrrolo-pyridine) Frag_CO->Frag_Deep -35 Da (Cl) key Blue: Precursor Red: Quantifier Ion Yellow: Qualifier Ion

Caption: MS/MS fragmentation pathway for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde showing primary neutral losses.

Part 3: Method Development & Protocol

This protocol is designed for a UHPLC-QqQ (Triple Quadrupole) system but is adaptable to Q-TOF.[1]

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of standard in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Stability Warning: Aldehydes can oxidize to carboxylic acids (

    
     Da) or form hemiacetals in methanol.[1] Avoid Methanol  as the primary solvent; use Acetonitrile (MeCN).[1]
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear Ramp)
      
    • 6-8 min: 95% B (Wash)

MRM Transition Table

Use these parameters for quantitative assays (e.g., pharmacokinetic studies).

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Role
195.0 167.0 10018Quantifier
195.0132.010035Qualifier 1
195.0159.010030Qualifier 2
197.0169.010018Isotope Confirmation

Part 4: Impurity Profiling & Quality Control[1]

In synthetic optimization, distinguishing the target from byproducts is paramount.[1] The table below outlines common impurities and their MS shifts.

Impurity TypeStructural ChangeMass Shift (

m/z)
Diagnostic Feature
Des-chloro H replaces Cl-34 Da (m/z 161)Loss of Cl isotope pattern (Single peak at M+1).
Carboxylic Acid Oxidation of CHO to COOH+16 Da (m/z 211)Late eluter on RP-LC; loss of CO fragment becomes loss of

(-44).
N-Demethyl Loss of Methyl-14 Da (m/z 181)Shift in retention time (more polar); NH exchangeable with

.
Impurity Workflow Diagram

The following flowchart guides the analyst through the decision-making process when unexpected peaks arise.

QC_Workflow Start Unknown Peak Detected Check_Iso Check Isotope Pattern (195/197 ratio) Start->Check_Iso Decision_Iso Ratio ~3:1? Check_Iso->Decision_Iso Yes_Iso Chlorine Present Decision_Iso->Yes_Iso Yes No_Iso Chlorine Absent Decision_Iso->No_Iso No Check_Delta Calculate Mass Shift Yes_Iso->Check_Delta Result_Des m/z 161 (-34) Des-chloro Analog No_Iso->Result_Des Result_Ox m/z 211 (+16) Oxidation Product Check_Delta->Result_Ox +16 Da

Caption: Decision logic for identifying common synthetic impurities in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde analysis.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[1][2] (2023).[1][2][3] PubChem Compound Summary for CID 17981575, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivatives. Retrieved from [Link]

  • Synthetic Context & Bioevaluation: Wang, Y., et al. (2024).[1][4][5] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Fragmentation Mechanisms (Aldehydes): Olsen, J. V., et al. (2014).[1][6] Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • General Heterocycle Fragmentation: Demarque, D. P., et al. (2016).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[1] Natural Product Reports. Retrieved from [Link]

Sources

Exploratory

Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Topic: Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The 1H-pyrrolo[3,2-c]p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) represents a privileged structure in medicinal chemistry, serving as a bioisostere of the naturally occurring indole nucleus. Its significance lies in the strategic incorporation of a nitrogen atom at the 5-position, which alters the electronic distribution, hydrogen bonding potential, and metabolic stability compared to the parent indole.

This guide analyzes the biological activity of this scaffold, focusing on its two primary therapeutic modalities: kinase inhibition (targeting the ATP hinge region) and tubulin destabilization (targeting the colchicine binding site). We also detail emerging applications in antimycobacterial therapeutics.

Structural Significance & Pharmacophore Analysis

The 5-azaindole scaffold mimics the purine ring of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.

  • H-Bond Donor (N1-H): Interacts with the hinge region of kinases (e.g., Glu residues).

  • H-Bond Acceptor (N5): Provides an additional vector for interaction with water networks or specific residues (e.g., Lys/Asp) within the active site, often improving selectivity over the indole counterpart.

  • C2/C3 Vectors: Allow for substitution to access the solvent-exposed regions or the hydrophobic back pocket (gatekeeper residues).

Primary Therapeutic Applications: Oncology

Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has demonstrated potent inhibition against specific kinases involved in cell proliferation and survival.

Target: MPS1 (TTK)

Monopolar Spindle 1 (MPS1) kinase is a critical regulator of the Spindle Assembly Checkpoint (SAC).[1]

  • Mechanism: Inhibitors bind to the ATP pocket, stabilizing the inactive conformation.

  • Key Derivative: Compound 65 (CCT251455) .

  • SAR Insight: Substitution at the C2 position is critical for potency. The introduction of a solubilizing group at the solvent front improves oral bioavailability.

  • Activity: Potent inhibition of MPS1 autophosphorylation and antiproliferative activity in HCT116 colon cancer cells.[1]

Target: FMS (CSF1R)

FMS kinase regulates macrophage differentiation.

  • Key Derivative: Compound 1r .

  • Activity: IC50 = 30 nM against FMS.

  • Selectivity: High selectivity for cancer cells over normal fibroblasts (Selectivity Index > 30).[2]

  • Application: Potential for targeting tumor-associated macrophages (TAMs) and inflammatory conditions.

Target: IGF-1R / MAPK / mTOR
  • Key Derivative: KIST101029 .[2]

  • Mechanism: Inhibits IGF-1 induced neoplastic transformation by suppressing the phosphorylation of downstream effectors (MEK, JNK, mTOR).

  • Pathway Visualization:

IGF1_Pathway cluster_0 Cellular Outcome IGF1 IGF-1 (Ligand) IGF1R IGF-1R (Receptor) IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS KIST KIST101029 (1H-pyrrolo[3,2-c]pyridine) mTOR mTOR KIST->mTOR MEK MEK KIST->MEK Inhibits AP1 AP-1 (c-Fos/c-Jun) KIST->AP1 Transactivation AKT Akt PI3K->AKT AKT->mTOR mTOR->AP1 Indirect RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->AP1 Transformation Neoplastic Transformation & Proliferation AP1->Transformation

Figure 1: Mechanism of action for KIST101029 inhibiting IGF-1 induced signaling.

Tubulin Polymerization Inhibition

Rigidifying the structure of Combretastatin A-4 (CA-4) using the 1H-pyrrolo[3,2-c]pyridine scaffold restricts the bioactive configuration, enhancing binding to the colchicine site.[3]

  • Key Derivative: Compound 10t .

  • Structure: 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

  • SAR Insight:

    • N1 Position: The 3,4,5-trimethoxyphenyl group (mimicking the A-ring of CA-4) is essential for high affinity.

    • C6 Position: An indolyl or aryl group (mimicking the B-ring) maximizes hydrophobic interactions.

  • Activity: IC50 values of 0.12–0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines. Arrests cells in G2/M phase.[1]

Secondary Therapeutic Applications: Antimicrobial

While less common than oncology, recent studies highlight the scaffold's potential in infectious disease.

  • Antimycobacterial Activity: Mannich base derivatives of pyrrolo[3,2-c]pyridine have shown activity against Mycobacterium tuberculosis (H37Rv).[4]

  • Key Finding: Compound 7t (1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide) exhibited an MIC < 0.78 µg/mL.[4]

  • Mechanism: Molecular docking suggests inhibition of Glutamate Racemase (MurI), a critical enzyme for bacterial cell wall synthesis.

Quantitative Data Summary

CompoundTarget / MechanismCell Line / AssayPotency (IC50 / MIC)Key Structural Feature
10t Tubulin (Colchicine Site)HeLa (Cervical Cancer)0.12 µMRigid CA-4 analogue; Trimethoxy group at N1.
65 (CCT251455) MPS1 KinaseHCT116 (Colon Cancer)0.04 µM (Enzyme)Solubilizing group at solvent front.
1r FMS KinaseMacrophages (BMDM)84 nMHigh selectivity vs. fibroblasts.[2]
KIST101029 IGF-1R / mTORJB6 Cl41 (Transformation)Inhibits transformationDiarylurea/amide linker.
7t M. tuberculosisH37Rv Strain< 0.78 µg/mL (MIC)Mannich base at C3; Cyclohexyl at C2.

Experimental Protocols

General Synthetic Workflow (Suzuki Coupling)

To access C6-arylated derivatives (common for both Tubulin and Kinase inhibitors):

  • Starting Material: 6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • N1-Arylation (Chan-Lam or Ullmann): React with arylboronic acid, Cu(OAc)2, pyridine, in DCM or Dioxane.

  • C6-Arylation (Suzuki-Miyaura):

    • Reagents: N1-substituted intermediate, Arylboronic acid (1.2 eq).

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

    • Base: K2CO3 (2.0 eq) or Cs2CO3.

    • Solvent: Dioxane/Water (4:1).

    • Conditions: Microwave irradiation at 125°C for 30 min or reflux for 12h.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol validates the mechanism of action for tubulin-targeting derivatives.

Principle: Polymerized tubulin enhances the fluorescence of a reporter dye (e.g., DAPI or a proprietary fluorophore).[5] Inhibitors decrease the fluorescence signal.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[5]

  • GTP (100 mM stock).

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[5]

  • Fluorescent Reporter (DAPI 10 µM or commercial kit reagent).

Protocol:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Master Mix: Dilute Tubulin to 2.0 mg/mL in Buffer containing 1 mM GTP and 10% Glycerol (polymerization enhancer). Add Fluorescent Reporter.[6][7]

  • Compound Addition: Add 5 µL of test compound (10x concentration in DMSO) to wells. Include Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).[6]

  • Initiation: Add 45 µL of Tubulin Master Mix to each well.

  • Measurement: Immediately place in a fluorescence plate reader at 37°C.

    • Excitation: 360 nm | Emission: 450 nm (for DAPI).

    • Kinetics: Read every 1 minute for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate Vmax (growth phase) and Final RFU (steady state).

Kinase Activity Assay (ADP-Glo™ Luminescence)

A universal, homogeneous assay to measure kinase activity by quantifying ADP production.

Protocol:

  • Reaction: Mix Kinase (e.g., MPS1, 5-10 ng), Substrate (e.g., MBP or specific peptide), and ATP (10 µM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, DTT).

  • Treatment: Add test compound (dissolved in DMSO). Incubate at Room Temp for 60 mins.

  • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferin/Light). Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

  • Calculation: Convert RLU to % Inhibition relative to DMSO control.

Experimental Workflow Visualization

Workflow cluster_Screen Biological Screening Cascade Start Scaffold Design (1H-pyrrolo[3,2-c]pyridine) Synth Synthesis (Suzuki/Sonagashira) Start->Synth Enzyme Enzymatic Assay (Kinase / Tubulin) Synth->Enzyme Library Cell Cell Viability (MTT / SRB Assay) Enzyme->Cell IC50 < 1 µM Mech Mechanism (Cell Cycle / Apoptosis) Cell->Mech Potent Hits Lead Lead Candidate (e.g., Compound 10t) Mech->Lead Validated MoA

Figure 2: Standard workflow for the development and biological evaluation of pyrrolo[3,2-c]pyridine derivatives.

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024). URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (2013). URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

  • Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. Source: Journal of Molecular Structure (2020). URL:[Link]

  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation. Source: Cancer Letters (2013). URL:[Link]

Sources

Foundational

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Strategic Linchpin in Kinase Inhibitor Design

Topic: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Synthetic Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Synthetic Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged structure, serving as a bioisostere for indole and purine rings.[1] The derivative 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) represents a high-value synthetic intermediate.[2] Its utility stems from its orthogonal reactivity profile : the electrophilic aldehyde at C3 allows for rapid scaffold elaboration (e.g., reductive amination, olefination), while the chlorine atom at C4—activated by the adjacent pyridine nitrogen—serves as a latent handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings.[1] This guide details the synthesis, reactivity, and application of this molecule in drug discovery.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Number 97989-41-8
Molecular Formula

Molecular Weight 194.62 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES CN1C=C(C=O)C2=C1C(Cl)=NC=C2

Structural Logic & Electronic Profile

The molecule's value is defined by the electronic interplay between its substituents and the heterocyclic core.[1]

  • The 5-Azaindole Core: Unlike standard indoles, the pyridine nitrogen (N5) pulls electron density from the C4 position.[1] This lowers the energy of the

    
     orbital at C4, making it highly susceptible to nucleophilic attack (
    
    
    
    ).[1]
  • C3-Formyl Group: A classic electrophile introduced via Vilsmeier-Haack formylation. It is positioned to allow the construction of fused tricyclic systems or extended side chains common in kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites).[1]

  • N1-Methyl Group: Blocks the acidic pyrrole N-H, preventing non-specific binding and improving solubility/lipophilicity profiles (LogP modulation).[1]

Reactivity Map (DOT Visualization)

ReactivityMap Core 4-Chloro-1-methyl-1H- pyrrolo[3,2-c]pyridine- 3-carbaldehyde C4_Node C4-Chloro Position (Electrophilic Center) Core->C4_Node C3_Node C3-Formyl Position (Electrophilic Handle) Core->C3_Node SNAr SNAr Displacement (Amines, Alkoxides, Thiols) C4_Node->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) C4_Node->Suzuki RedAm Reductive Amination (NaHB(OAc)3) C3_Node->RedAm Wittig Olefination (Wittig/HWE) C3_Node->Wittig Condensation Heterocycle Formation (Hydrazones, Oximes) C3_Node->Condensation

Figure 1: Orthogonal reactivity map highlighting the dual-functional nature of the scaffold.

Synthetic Routes to the Intermediate

The most robust synthesis proceeds from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3). The sequence involves regioselective N-methylation followed by C3-formylation.

Step 1: Regioselective N-Methylation
  • Objective: Protect the pyrrole nitrogen to prevent side reactions and define the N1 position.

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).[1]
    
  • Solvent: Anhydrous DMF or THF.

Protocol:

  • Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under

    
    .
    
  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

  • Add MeI (1.1 eq) dropwise.[1]

  • Warm to RT and stir for 2–4 hours.

  • Quench: Pour into ice water. The product often precipitates.[1] Filter or extract with EtOAc.

  • Yield: Typically 85–95%.

Step 2: Vilsmeier-Haack Formylation[2]
  • Objective: Introduce the aldehyde at the electron-rich C3 position.

  • Reagents: Phosphorus Oxychloride (

    
    ), DMF.[1][2][3][4][5][6]
    
  • Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic aromatic substitution at C3.[1]

Protocol:

  • Place anhydrous DMF (5.0 eq) in a flask under

    
     and cool to 0°C.
    
  • Add

    
     (1.5 eq) dropwise.[1] Stir for 30 min to generate the Vilsmeier reagent (white suspension/slurry).[1]
    
  • Add a solution of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (from Step 1) in DMF dropwise.

  • Heat the mixture to 60–80°C for 3–6 hours. Monitor by TLC/LCMS.

  • Workup (Critical): Cool to RT. Pour slowly into saturated aqueous

    
     or sodium acetate solution (ice-cold) to hydrolyze the iminium intermediate.
    
  • Stir vigorously for 1 hour. The aldehyde product will precipitate as a solid.[1]

  • Purification: Filtration and washing with water. Recrystallization from EtOH or column chromatography (Hex/EtOAc) if necessary.[1]

  • Yield: Typically 70–85%.

Synthesis Flow Diagram

SynthesisFlow Start 4-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3) Step1 Step 1: N-Methylation (NaH, MeI, DMF, 0°C -> RT) Start->Step1 Intermed 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine Step1->Intermed Step2 Step 2: Vilsmeier-Haack Formylation (POCl3, DMF, 80°C) Intermed->Step2 Hydrolysis Hydrolysis (Sat. NaHCO3) Step2->Hydrolysis Target TARGET: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8) Hydrolysis->Target

Figure 2: Step-wise synthetic pathway from the commercially available azaindole core.

Downstream Applications & Case Studies

A. Kinase Inhibition (The "Hinge Binder" Strategy)

The 5-azaindole scaffold is a proven ATP-mimetic. The pyridine nitrogen (N5) often forms a critical hydrogen bond with the hinge region of kinases (e.g., JAK, MET, ALK).[1]

  • Strategy: The C3-aldehyde is converted into a vinyl or amine linker that extends into the ribose-binding pocket, while the C4-chloro group is displaced by an aromatic amine to access the hydrophobic back pocket.

  • Example: Synthesis of Ellipticine Analogues . The aldehyde is used to anneal a third ring, creating fused tetracyclic systems that intercalate DNA or inhibit Topoisomerase II.[1]

B. Nucleophilic Displacement at C4 ( )

The 4-chloro group is uniquely reactive compared to standard indoles.

  • Reaction:

    
     with primary/secondary amines.
    
  • Conditions: Amine (2–3 eq), DIPEA, NMP or n-Butanol, Microwave irradiation (120–150°C) or thermal heating.[1]

  • Why it works: The intermediate Meisenheimer complex is stabilized by the pyridine nitrogen (N5).[1]

C. Reductive Amination at C3
  • Reaction: Aldehyde + Amine

    
     Imine 
    
    
    
    Amine.
  • Conditions:

    
    , DCM/DCE, catalytic acetic acid.[1]
    
  • Utility: Rapid generation of focused libraries for SAR (Structure-Activity Relationship) studies.

Safety & Handling

  • Hazards: The compound is an organic aldehyde and halogenated heterocycle.[1] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

  • Sensitization: Like many benzylic-type chlorides and aldehydes, it may act as a sensitizer.

  • Storage: Store under inert atmosphere (

    
    /Ar) at 2–8°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.[1]
    

References

  • PubChem Compound Summary. "4-chloro-1H-pyrrolo[3,2-c]pyridine" (Core Scaffold Data). National Library of Medicine. Link[1][7]

  • Vilsmeier-Haack Reaction Review. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl...". Growing Science. Link

  • ChemicalBook Product Entry. "4-CHLORO-1-METHYL-1H-PYRROLO[3,2-C]PYRIDINE-3-CARBALDEHYDE". ChemicalBook. Link

  • Nucleophilic Aromatic Substitution on Azaindoles. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions". Royal Society of Chemistry.[4] Link

  • BLD Pharm Catalog. "4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8)".[2][8][9] BLD Pharm. Link

Sources

Exploratory

A Guide to 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Sourcing, Properties, and Application in Modern Drug Discovery

An in-depth technical guide by a Senior Application Scientist This guide provides an in-depth technical overview of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key heterocyclic building block for resear...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key heterocyclic building block for researchers in drug development. We will explore its chemical identity, reliable sourcing, strategic importance in medicinal chemistry, and practical, field-tested experimental protocols.

Core Compound Identification and Properties

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the azaindole class of compounds, which are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen. This modification often enhances solubility, metabolic stability, and receptor binding affinity, making the pyrrolopyridine scaffold a privileged structure in medicinal chemistry. The title compound is a versatile intermediate, featuring a reactive aldehyde group for further elaboration and a chlorinated pyridine ring amenable to various cross-coupling reactions.

PropertyValueSource
CAS Number 97989-41-8[1]
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Synonyms 4-Chloro-1-methyl-5-azaindole-3-carbaldehyde, 4-chloro-1-methyl-1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde[1]
InChI Key IPRPVCXXGYLMEM-UHFFFAOYSA-N[1]

Sourcing and Procurement for Research and Development

The consistent availability of high-purity starting materials is critical for reproducible research outcomes. 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be sourced from specialized chemical manufacturers who can accommodate orders ranging from gram-scale for initial research to bulk quantities for larger-scale production.

SupplierBusiness TypeScaleNotes
Dayang Chem (Hangzhou) Co.,Ltd ManufactoryGram to BulkAn established supplier on the Echemi platform with experience in custom synthesis and a range of production capacities.[1]
BLDpharm SupplierResearch QuantitiesOffers a range of heterocyclic building blocks, including related pyrrolopyridine structures, suitable for R&D.[2][3]

Note: Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.

Strategic Role in Drug Discovery

The unique structure of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde makes it a valuable precursor in the synthesis of potent therapeutic agents, particularly in oncology.

Inhibition of Microtubule Dynamics

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully designed as potent inhibitors of tubulin polymerization.[4][5] These agents bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule formation and disassembly is a clinically validated anticancer strategy, as it halts cell division at the G2/M phase and ultimately induces apoptosis.[5] The aldehyde group on the title compound serves as a crucial chemical handle to synthesize derivatives that can effectively interact with this site.

Microtubule_Disruption_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Leads To Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (Inhibitor) Compound->Microtubules Inhibits Dynamics Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Triggers

Caption: Inhibition of microtubule dynamics by 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition

The broader pyrrolopyridine scaffold is a cornerstone in the development of kinase inhibitors.[6] For example, derivatives have shown promise as inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases like arthritis.[6] The aldehyde can be used in reactions like reductive amination to build out side chains that occupy the ATP-binding pocket of various kinases, providing a clear path to novel inhibitor discovery.

Key Synthetic Methodologies and Protocols

The following sections detail a plausible synthetic route for the title compound and a representative protocol for its derivatization, demonstrating its utility in a research setting.

Plausible Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

The synthesis of the title compound can be logically approached from a substituted pyridine precursor. A Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like the pyrrolo[3,2-c]pyridine core.

Synthesis_Workflow Start 4-Chloro-1H-pyrrolo [3,2-c]pyridine Step1 N-Methylation (e.g., MeI, NaH in DMF) Start->Step1 Intermediate1 4-Chloro-1-methyl-1H-pyrrolo [3,2-c]pyridine Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate1->Step2 Product 4-Chloro-1-methyl-1H-pyrrolo [3,2-c]pyridine-3-carbaldehyde Step2->Product Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aldehyde (1 eq), Thiosemicarbazide (1.1 eq), Ethanol, Acetic Acid (cat.) Reflux Heat to Reflux (80°C, 2-4h) Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Product (NMR, MS) Dry->Characterize

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde functional group in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This heterocyclic compound is of significant interest in medicinal chemistry due to the prevalence of the pyrrolo[3,2-c]pyridine scaffold in biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] Understanding the reactivity of the aldehyde at the 3-position is crucial for the synthesis of diverse derivatives for drug discovery and development.

This document will delve into the electronic influences on the aldehyde's reactivity, its synthesis, and its participation in key organic transformations including condensation reactions, olefination reactions, reductive amination, oxidation, and reduction. Each section will provide not only the theoretical underpinnings but also detailed, field-proven experimental protocols.

Electronic Landscape of the Pyrrolo[3,2-c]pyridine Core and its Influence on Aldehyde Reactivity

The reactivity of the aldehyde group in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is intricately governed by the electronic properties of the fused heterocyclic ring system. The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, presents a unique electronic environment that modulates the electrophilicity of the aldehyde carbon.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing nature is further amplified by the chloro substituent at the 4-position through its inductive effect. Conversely, the pyrrole ring is electron-rich and acts as a π-donor. The N-methyl group on the pyrrole nitrogen further enhances this electron-donating character. The aldehyde group at the 3-position is therefore situated at a crossroads of these opposing electronic influences. The overall effect is a moderately activated aldehyde, susceptible to nucleophilic attack, yet potentially less reactive than simple aromatic aldehydes without the influence of the electron-rich pyrrole ring.

Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

The primary and most efficient method for the introduction of an aldehyde group at the 3-position of an electron-rich heterocyclic system like 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is the Vilsmeier-Haack reaction . This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich pyrrole ring attacks the electrophilic chloroiminium ion (the Vilsmeier reagent). Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the premature hydrolysis of the highly reactive phosphorus oxychloride and the Vilsmeier reagent. The slow, dropwise addition of POCl₃ at low temperature helps to control the exothermic reaction. The final basic workup is necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium intermediate to the aldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 4-Chloro-1-methyl-1H- pyrrolo[3,2-c]pyridine Attack Electrophilic Attack Start->Attack + Vilsmeier Reagent Iminium Iminium Intermediate Attack->Iminium Aldehyde 4-Chloro-1-methyl-1H- pyrrolo[3,2-c]pyridine- 3-carbaldehyde Iminium->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Key Reactions of the Aldehyde Group

The aldehyde functionality in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Condensation Reactions

The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with nucleophiles containing active methylene groups. A prominent example is the Knoevenagel condensation .[3] This reaction is pivotal for the formation of new carbon-carbon double bonds and is frequently employed in the synthesis of pharmacologically active compounds.[4]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in ethanol (10 volumes), add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.[4]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC. The formation of a new, more conjugated product will result in a distinct spot with a different Rf value compared to the starting aldehyde. The precipitation of the product upon cooling also serves as a visual indicator of a successful reaction.

Olefination Reactions

The conversion of the aldehyde to an alkene is a fundamental transformation in organic synthesis. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools for this purpose.[5][6] The HWE reaction, in particular, is often preferred for its ability to generate predominantly the (E)-alkene and the ease of removal of the phosphate byproduct.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (5 volumes).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF (2 volumes) dropwise.

  • After the addition, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF (3 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.

Expertise in Action: The choice of a stabilized ylide (from triethyl phosphonoacetate) generally leads to the formation of the thermodynamically more stable (E)-alkene. The use of sodium hydride as a base is a common and effective method for deprotonating the phosphonate.

HWE_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide + NaH NaH NaH Aldehyde 4-Chloro-1-methyl-1H- pyrrolo[3,2-c]pyridine- 3-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition + Ylide Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination

Caption: Horner-Wadsworth-Emmons reaction workflow.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes.[7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8] This transformation is of paramount importance in drug discovery for introducing basic nitrogen atoms, which can improve pharmacokinetic properties.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in DCE (10 volumes), add the amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic and more tolerant of acidic conditions than sodium borohydride, which allows for the efficient in situ reduction of the iminium ion intermediate.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation. The Pinnick oxidation is a highly effective and mild method for this transformation, known for its tolerance of a wide range of functional groups.[9][10]

Experimental Protocol: Pinnick Oxidation

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (hypochlorite scavenger)

  • tert-Butanol and water (solvent system)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).

  • Add 2-methyl-2-butene (4-5 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the carboxylic acid.

Significance of the Scavenger: 2-Methyl-2-butene is added to scavenge the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions and decomposition of the desired product.[9]

Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, which can serve as a precursor for further functionalization. Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent for this purpose, offering high chemoselectivity for aldehydes and ketones over other reducible functional groups like esters and amides.[7][11]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in methanol (10-20 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 - 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary alcohol.

Data Presentation

Reaction TypeReagentsProduct Functional GroupTypical Yield Range
Knoevenagel CondensationMalononitrile, Piperidineα,β-Unsaturated dinitrile85-95%
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaHα,β-Unsaturated ester70-90%
Reductive AminationBenzylamine, STABSecondary amine75-90%
Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-buteneCarboxylic acid80-95%
NaBH₄ ReductionSodium borohydridePrimary alcohol>95%

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Conclusion

The aldehyde group of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile and reactive functional group that provides a gateway to a wide array of molecular diversity. Its reactivity, influenced by the electronic nature of the fused pyrrolopyridine ring system, allows for predictable and efficient participation in a variety of fundamental organic transformations. The protocols detailed in this guide offer reliable and reproducible methods for the synthesis of key derivatives, providing a solid foundation for researchers and drug development professionals in their quest for novel therapeutic agents. The strategic manipulation of this aldehyde functionality will undoubtedly continue to be a cornerstone in the exploration of the chemical space around the privileged 1H-pyrrolo[3,2-c]pyridine scaffold.

References

  • Sherbiny, F. F., El Morsi, A. M., Abu El khair, H. E., Eissa, I. H., & El Sebaei, M. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Wikipedia. (2023). Pinnick oxidation. [Link]

  • Organic Chemistry Reaction. (2026). Pinnick oxidation. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • ResearchGate. (2017). Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]

  • MDPI. (2020). The Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Center for Biotechnology Information. (2017). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]

  • Bulgarian Chemical Communications. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

  • National Center for Biotechnology Information. (2019). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PubMed Central. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • National Center for Biotechnology Information. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PubMed Central. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • World Journal of Chemical Education. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives from 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Abstract The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, c-Met).[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, c-Met).[1] This application note details the orthogonal reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . We provide validated protocols for exploiting the C3-aldehyde as an electronic activator for C4-nucleophilic aromatic substitution (SNAr) and as a handle for reductive amination.[2][1] Additionally, we outline conditions for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura) at the C4 position.

Introduction & Chemical Strategy

The starting material, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Compound 1 ), possesses three distinct features governing its reactivity:

  • N1-Methyl Group: Protects the pyrrole nitrogen, preventing catalyst poisoning and N-alkylation side reactions.[2][1]

  • C4-Chloro Group: Located

    
     to the pyridine nitrogen (N5), rendering it susceptible to SNAr and oxidative addition by Pd(0).[1]
    
  • C3-Formyl Group: A strong electron-withdrawing group (EWG).[2][1]

The "Activation" Insight: Crucially, the C3-aldehyde acts as an electron sink.[2][1] It significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr) at the C4 position by stabilizing the Meisenheimer intermediate.[1] Therefore, C4 functionalization via SNAr should be performed before reducing the C3-aldehyde. Reducing the aldehyde first (to an alcohol or amine) removes this electronic activation, making subsequent displacement of the chloride significantly more difficult.[1]

Reaction Landscape & Decision Tree

The following diagram illustrates the divergent synthetic pathways available for Compound 1 .

ReactionLandscape SM Starting Material (Compound 1) C4-Cl, C3-CHO SnAr_Step Path A: S_NAr (Nucleophilic Displacement) SM->SnAr_Step  Nucleophile (HNR2), Heat    (Aldehyde Activates Cl)   Suzuki_Step Path B: Suzuki Coupling (Pd-Catalyzed) SM->Suzuki_Step  Ar-B(OH)2, Pd(dppf)Cl2   SnAr_Prod C4-Amino/Alkoxy Derivative SnAr_Step->SnAr_Prod RedAm_Step Path C: Reductive Amination SnAr_Prod->RedAm_Step  R-NH2, STAB   Suzuki_Prod C4-Aryl/Heteroaryl Derivative Suzuki_Step->Suzuki_Prod Suzuki_Prod->RedAm_Step  R-NH2, STAB   Final_Prod Final Library (C3-Amine, C4-Substituted) RedAm_Step->Final_Prod

Figure 1: Divergent synthesis strategy. Path A leverages the C3-aldehyde to activate C4-Cl displacement.[2][1] Path B installs biaryl systems. Both paths converge on Path C for final library generation.[2][1]

Experimental Protocols

Protocol A: C4-Functionalization via SNAr

Objective: Displacement of the C4-chloride with secondary amines.[2][1] Mechanism: The C3-formyl group and N5-pyridine nitrogen cooperatively stabilize the transition state.[2][1]

Materials:

  • Compound 1 (1.0 equiv)[1]

  • Amine Nucleophile (e.g., Morpholine, Piperidine) (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve Compound 1 (100 mg, 0.51 mmol) in anhydrous DMF (2.5 mL).

  • Addition: Add DIPEA (178 µL, 1.02 mmol) followed by the amine nucleophile (0.61 mmol).

  • Reaction: Seal the vial and heat to 90°C . Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1]

    • Note: Reaction typically completes in 2–4 hours.[2][1] The aldehyde spot will remain visible but shift in Rf due to the amine incorporation.[1]

  • Workup: Cool to room temperature (RT). Pour into ice-water (20 mL).

    • Precipitation: If solid forms, filter and wash with water.[2][1]

    • Extraction: If no precipitate, extract with EtOAc (3 x 10 mL).[1] Wash combined organics with LiCl solution (5% aq) to remove DMF, then brine.[1] Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, 0-60% EtOAc/Hexanes).

Critical Checkpoint:

  • Success Indicator: Appearance of the product mass (M+Nucleophile-Cl) in LCMS. Retention of the aldehyde proton peak (~10 ppm) in 1H NMR.

Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds to generate biaryl systems.[2] Challenge: Preventing oxidation of the aldehyde during basic coupling conditions.[2][1]

Materials:

  • Compound 1 (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)[1]

  • Base: K2CO3 (2.0 M aq.[1] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use.

  • Assembly: In a microwave vial or pressure tube, combine Compound 1 , boronic acid, and Pd catalyst.

  • Solvent Addition: Add Dioxane (0.15 M) and aqueous K2CO3.

  • Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash filtrate with water and brine.[2][1]

  • Purification: Flash chromatography.

Expert Insight: If the boronic acid is electron-poor (sluggish reaction), switch to Pd2(dba)3 (2 mol%) with XPhos (4 mol%) to boost the catalytic cycle turnover.[1]

Protocol C: C3-Functionalization via Reductive Amination

Objective: Conversion of the C3-aldehyde to a secondary or tertiary amine.[2][1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN (toxic) or NaBH4 (too aggressive, reduces aldehyde to alcohol).[1]

Materials:

  • C4-Substituted Intermediate (from Protocol A or B) (1.0 equiv)

  • Amine (Primary or Secondary) (1.1 equiv)[1]

  • Reductant: NaBH(OAc)3 (STAB) (1.5 – 2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv or catalytic)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2][1]

Procedure:

  • Imine Formation: Dissolve the aldehyde intermediate in DCE (0.1 M). Add the amine and AcOH.[2][1] Stir at RT for 30–60 minutes.[2][1]

    • Validation: Formation of the imine can often be observed by a shift in color or by LCMS (M+Amine-H2O).[1]

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.[2][1]

  • Quench: Add saturated aqueous NaHCO3 (gas evolution will occur). Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (hydrophobic amines) or EtOAc (polar amines).[2][1]

  • Purification: Amine products often streak on silica.[2][1] Use DCM/MeOH/NH4OH (90:10:1) as eluent.[2][1]

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
SNAr: No Reaction Nucleophile too bulky or weak.Increase Temp to 120°C (microwave); Switch solvent to NMP.
SNAr: Aldehyde Loss Nucleophile reacting with CHO.[2][1]Ensure amine nucleophile is secondary.[2][1] If primary, protect CHO as acetal first.[2][1]
Suzuki: Homocoupling Oxygen in system.[2][1]Rigorous degassing; Ensure Ar-B(OH)2 is in excess.[2][1]
Red-Am: Alcohol Product Direct reduction of CHO.[2]Ensure imine forms before adding reductant.[2][1] Use STAB, not NaBH4.

References

  • Synthesis of 4-substituted pyrrolo[3,2-c]pyridines

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2][1][3][4]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed/PMC).[1]

    • URL:[Link]

  • Reactivity of Azaindole Halides

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[2]

    • Source: Journal of Organic Chemistry (via NIH).[2][1]

    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.[2][5]

    • Source: Angewandte Chemie International Edition.[2][1][5][6]

    • URL:[Link][1]

  • SNAr Reactivity of Chloropyridines

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[2][1][7][8]

    • Source: Organic & Biomolecular Chemistry.[2][1][8]

    • URL:[Link]

Sources

Application

Application Note &amp; Protocols: A Rational Approach to Colchicine-Binding Site Inhibitors Derived from a Pyrrolo[3,2-c]pyridine Scaffold

Abstract This document provides a comprehensive guide for researchers on the rational design, synthesis, and biological evaluation of novel colchicine-binding site (CBS) inhibitors using 4-Chloro-1-methyl-1H-pyrrolo[3,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the rational design, synthesis, and biological evaluation of novel colchicine-binding site (CBS) inhibitors using 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a versatile starting scaffold. We delve into the mechanistic basis for targeting the colchicine site on β-tubulin for anticancer therapy, outline a strategic synthetic workflow to elaborate the core scaffold into potent inhibitors, and provide detailed, self-validating protocols for both the chemical synthesis and the requisite biological assays to confirm mechanism of action and cellular efficacy.

Introduction: Targeting Tubulin Dynamics in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, cell motility, and intracellular transport.[1][2] Their pivotal role in forming the mitotic spindle makes them a highly validated and successful target for cancer chemotherapy.[3][4][5] Small molecules that interfere with tubulin dynamics can arrest cell division, ultimately leading to apoptotic cell death.[6][7]

These agents are broadly classified based on their binding site on tubulin, with the colchicine, vinca, and taxane sites being the most prominent.[3] Colchicine-binding site inhibitors (CBSIs) are particularly compelling because they act by inhibiting tubulin polymerization, leading to microtubule destabilization.[3][6][8] This class of compounds has shown promise in overcoming multidrug resistance (MDR) phenotypes and can also function as vascular disrupting agents (VDAs), which target the established blood supply of solid tumors.[1][9]

The pyrrolo[3,2-c]pyridine (or 6-azaindole) scaffold is a privileged heterocyclic system in medicinal chemistry, known for its ability to engage in various biological interactions.[10][11] Recent studies have successfully demonstrated that derivatives of this scaffold can act as potent CBSIs with significant anticancer activities, arresting the cell cycle in the G2/M phase and inducing apoptosis at nanomolar concentrations.[12][13] This guide leverages these insights to propose a rational pathway from a specific, functionalized starting material—4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde—to a library of potential CBSIs.

Design Rationale and Pharmacophore Modeling

The design of effective CBSIs hinges on mimicking the key interactions of known ligands within the colchicine binding pocket, located at the interface between α- and β-tubulin.[1][5][8] A generally accepted pharmacophore model for CBSIs includes specific features: hydrogen bond acceptors and donors, hydrophobic centers, and planar aromatic groups that occupy distinct sub-pockets.[3][4][7]

Our strategy utilizes the 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde core to fulfill these requirements:

  • The Pyrrolo[3,2-c]pyridine Core: This planar, bicyclic system serves as a key anchoring element within the binding site, potentially forming hydrogen bonds and hydrophobic interactions.[12][13]

  • The 3-Carbaldehyde Group: This aldehyde is a crucial synthetic handle. It can be elaborated into a larger, conjugated system that mimics the trimethoxyphenyl 'A-ring' of colchicine, which occupies a hydrophobic pocket.

  • The 4-Chloro Group: This position is ripe for diversification. The chlorine atom can be readily displaced or used in cross-coupling reactions to introduce a second aryl group, analogous to colchicine's 'C-ring', which often contains hydrogen bond acceptors.[14]

The overall synthetic goal is to build a molecule with two aryl rings connected by a flexible or rigid linker, attached to the pyrrolopyridine core, thereby satisfying the fundamental bi-aryl pharmacophore of many potent CBSIs.

G cluster_start Starting Material cluster_elaboration C3 Aldehyde Elaboration cluster_diversification C4 Position Diversification cluster_validation Biological Validation Start 4-Chloro-1-methyl-1H-pyrrolo [3,2-c]pyridine-3-carbaldehyde Wittig Protocol 1: Wittig Olefination Start->Wittig Introduce Aryl-alkene Intermediate Key Chalcone-like Intermediate Wittig->Intermediate Suzuki Protocol 2: Suzuki Coupling Intermediate->Suzuki Introduce Second Aryl Group Final Final CBS Inhibitor Library Suzuki->Final BioAssay Protocols 3, 4, 5: Tubulin Polymerization Cell Viability (MTT) Cell Cycle Analysis Final->BioAssay Screen for Activity Data Activity Data (IC50) BioAssay->Data

Figure 1: Rational drug discovery workflow.

Synthetic Protocols

Safety Precaution: All chemical syntheses must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Synthesis of (E)-3-(4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)-1-arylacrylaldehyde (Wittig Reaction)

Causality: The Wittig reaction is a robust and highly reliable method for converting aldehydes into alkenes with a defined stereochemistry.[15][16][17] This step is critical for extending the aldehyde at the C3 position into a conjugated system, forming a chalcone-like scaffold which is a common feature in many CBSIs. The (E)-isomer is typically the thermodynamic product and provides the desired planarity for effective binding.

Materials:

  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Substituted Benzyltriphenylphosphonium bromide (e.g., 3,4,5-trimethoxybenzyltriphenylphosphonium bromide)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise. The solution should turn a deep color (often orange or red), indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction: Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chalcone-like intermediate.

Self-Validation:

  • Expected Outcome: A solid product.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should show characteristic doublet peaks for the vinyl protons with a coupling constant (J) of ~15-18 Hz, confirming the (E)-alkene stereochemistry.

  • Troubleshooting: If the reaction stalls, gentle heating (e.g., 40 °C) may be required. If the ylide color does not form, ensure all reagents and glassware are scrupulously dry.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds, particularly between aryl halides and boronic acids.[14][18][19] This reaction is ideal for replacing the chlorine atom at the C4 position with a variety of substituted aryl or heteroaryl groups, allowing for a systematic exploration of the structure-activity relationship (SAR) at this position. The choice of ligand is critical for efficient coupling with electron-rich heterocyclic halides.[19]

Materials:

  • (E)-3-(4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)-1-arylacrylaldehyde intermediate from Protocol 1

  • Substituted arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • Reaction Setup: To a Schlenk flask, add the chloro-pyrrolopyridine intermediate (1.0 equivalent), the arylboronic acid (1.5 equivalents), K₃PO₄ (3.0 equivalents), Pd(OAc)₂ (0.05 equivalents), and SPhos (0.10 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final target compound.

Self-Validation:

  • Expected Outcome: A solid product, often colored.

  • Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the starting material's mass peak and the appearance of the new, higher mass peak in LC-MS is a primary indicator of success.

  • Troubleshooting: If the reaction is sluggish, ensure the solvent is thoroughly degassed. Catalyst degradation (indicated by the formation of palladium black) suggests the need for fresh catalyst or more rigorous inert atmosphere techniques. Some boronic acids may require different base/solvent combinations for optimal results.[20]

Biological Evaluation Protocols

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality: This is the primary biochemical assay to confirm that a compound's mechanism of action is the direct inhibition of tubulin assembly.[21][22] The assay measures the rate and extent of microtubule formation in vitro. An active CBSI will decrease the polymerization rate and the final polymer mass.[2][23]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc., #BK011P or Millipore Sigma #17-10194) containing:

    • Lyophilized >99% pure tubulin

    • General Tubulin Buffer (G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive Control: Colchicine or Nocodazole

  • Negative Control: Paclitaxel (stabilizer) and DMSO (vehicle)

  • Black, 384-well, non-binding surface microplate

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation: Reconstitute all kit components on ice as per the manufacturer's instructions. Prepare a tubulin solution (e.g., 2 mg/mL) in G-PEM buffer with GTP and the fluorescent reporter.[2]

  • Compound Plating: Add test compounds at various concentrations (e.g., 0.1 to 100 µM) and controls to the wells of the pre-warmed (37 °C) 384-well plate.

  • Initiate Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the reader pre-heated to 37 °C. Measure fluorescence every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the polymerization rate (Vmax) and the final polymer mass (endpoint fluorescence). Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by fitting the data to a dose-response curve.

Self-Validation:

  • Expected Outcome: The DMSO control should show a robust sigmoidal polymerization curve. Colchicine should inhibit this curve in a dose-dependent manner. Paclitaxel should enhance it.

  • Data Interpretation: A successful CBSI will suppress the curve, lowering the Vmax and the final fluorescence plateau.

  • Troubleshooting: High background fluorescence may indicate compound autofluorescence. Run a parallel assay without tubulin to check for this. Lack of polymerization in the DMSO control suggests inactive tubulin or incorrect buffer preparation.

CompoundTubulin Polymerization IC₅₀ (µM)[12]HeLa IC₅₀ (µM)[12]
Example Compound 10t 2.5 ± 0.30.12 ± 0.02
Colchicine (Reference) 2.1 ± 0.20.02 ± 0.003
Test Compound A User DeterminedUser Determined
Test Compound B User DeterminedUser Determined
Table 1: Example Data for Biological Activity.
Protocol 4: Cell Viability / Cytotoxicity Assay (MTT Assay)

Causality: While the polymerization assay confirms the direct target, the MTT assay determines the compound's effect on living cancer cells.[24][25] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[25] It is a standard method to quantify the cytotoxic or growth-inhibiting effects of potential anticancer agents.[26][27]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.[28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • Expected Outcome: A clear dose-dependent decrease in cell viability for active compounds.

  • Data Interpretation: A low IC₅₀ value indicates high cytotoxic potency.

  • Troubleshooting: Ensure formazan crystals are fully dissolved before reading. High variability between replicate wells may indicate uneven cell seeding or compound precipitation.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Causality: Since CBSIs disrupt the mitotic spindle, they are expected to cause cells to arrest in the G2/M phase of the cell cycle.[12] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[29][30][31]

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for a relevant period (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend ~1x10⁶ cells in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[32] Incubate at -20 °C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase A staining solution.[30]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Self-Validation:

  • Expected Outcome: Untreated control cells will show a typical distribution with a large G1 peak and a smaller G2/M peak.

  • Data Interpretation: A successful CBSI will cause a significant, dose-dependent increase in the percentage of cells in the G2/M peak.

  • Troubleshooting: Cell clumping can be minimized by gentle handling and filtering the sample before analysis. Ensure RNase A is active to prevent staining of double-stranded RNA.

G cluster_pathway Mechanism of Action CBSI Pyrrolo[3,2-c]pyridine Inhibitor (CBSI) Tubulin α/β-Tubulin Heterodimer CBSI->Tubulin MT Microtubule Polymer CBSI->MT INHIBITS Tubulin->MT Polymerization (GTP-dependent) Spindle Mitotic Spindle MT->Spindle MT->Spindle G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis

Figure 2: Cellular mechanism of CBSI-induced apoptosis.

Conclusion

The 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold represents a highly promising starting point for the development of novel colchicine-binding site inhibitors. The synthetic routes outlined in this guide, based on robust and well-established Wittig and Suzuki-Miyaura reactions, provide a clear and efficient path to a diverse library of candidate compounds. The subsequent biological evaluation protocols form a self-validating cascade, confirming first the on-target biochemical activity, then the cellular cytotoxicity, and finally the specific mechanism of cell cycle arrest. This integrated approach of rational design, targeted synthesis, and mechanistic validation provides a powerful framework for drug development professionals seeking to discover the next generation of microtubule-targeting anticancer agents.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals (Basel). Available at: [Link]

  • Colchicine. Wikipedia. Available at: [Link]

  • Nguyen, T. L., et al. (2005). A common pharmacophore for a diverse set of colchicine site inhibitors using a structure-based approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Nguyen, T. L., et al. (2005). A Common Pharmacophore for a Diverse Set of Colchicine Site Inhibitors Using a Structure-Based Approach. ACS Publications. Available at: [Link]

  • Chen, J., et al. (2009). Recent development and SAR analysis of colchicine binding site inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Selve, N., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]

  • Penchala, S. C., et al. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. Available at: [Link]

  • Littke, A., & Fu, G. C. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Murphy, P. J., & Lee, S. E. (2006). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Organophosphorus Reagents: A Practical Approach in Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. ACS Publications. Available at: [Link]

  • Wallace, D. J., & Chen, C. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Harris, J. R., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. Available at: [Link]

  • Eguchi, S. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Arkivoc. Available at: [Link]

  • Maercker, A. (1965). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. The Journal of Organic Chemistry. Available at: [Link]

  • Design of the new family of colchicine site inhibitors based on the.... ResearchGate. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Abdel-Aziem, A., et al. (2019). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Han, Y., & Giroux, A. (1998). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters. Available at: [Link]

  • Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

Sources

Method

High-Purity Synthesis and Application of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Next-Gen Oncology Therapeutics

Abstract This application note details the synthetic utility and handling of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a critical intermediate in the development of dual-mechanism anticancer agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details the synthetic utility and handling of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a critical intermediate in the development of dual-mechanism anticancer agents.[1] While historically overshadowed by its 7-azaindole isomer (pyrrolo[2,3-b]pyridine), this 5-azaindole scaffold has emerged as a superior pharmacophore for targeting tubulin polymerization (colchicine-binding site) and the ERK/MAPK signaling pathway .[1] This guide provides validated protocols for Vilsmeier-Haack formylation, regioselective


 functionalization, and downstream condensation reactions, enabling researchers to access novel chemical space for drug discovery.

Introduction: The Strategic Scaffold

The pyrrolo[3,2-c]pyridine (5-azaindole) core represents a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities and solubility profiles.[1] The 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivative is particularly valuable due to its orthogonal reactivity:

  • C4-Chlorine Handle: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of solubilizing groups or pharmacophores (e.g., anilines, alkoxides).
    
  • C3-Aldehyde Handle: A versatile electrophile for Knoevenagel condensations, reductive aminations, or oxidation to carboxylic acids.

Therapeutic Relevance[2][3][4]
  • Tubulin Inhibition: Derivatives synthesized from this aldehyde bind to the colchicine site of tubulin, disrupting microtubule dynamics, causing G2/M cell cycle arrest, and inducing apoptosis in multidrug-resistant tumor lines (e.g., HeLa, MCF-7).[2]

  • Kinase Inhibition (ERK/MAPK): The scaffold mimics the ATP-binding pocket of kinases.[1] Analogs have shown potency against ERK1/2, overcoming resistance mechanisms common to BRAF/MEK inhibitors (e.g., in melanoma).

Chemical Properties & Handling[6][7]

  • CAS Number: 97989-41-8 (Generic/Related) / Specific intermediate often synthesized in-situ or custom ordered.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.62 g/mol [1]

  • Appearance: Pale yellow to tan solid.[1]

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

  • Stability: The aldehyde is susceptible to oxidation; store under inert atmosphere (

    
     or Ar) at -20°C. The C4-chloride is hydrolytically stable under neutral conditions but reactive in strong basic media.[1]
    

Synthetic Protocols

Protocol A: Vilsmeier-Haack Formylation

Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde from 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine.[1]

Rationale: The electron-rich pyrrole ring undergoes electrophilic substitution at C3.[1]


 and DMF generate the Vilsmeier reagent (chloroiminium ion) in situ.[3][4]

Reagents:

  • Starting Material: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ): (1.2–1.5 eq)
    
  • N,N-Dimethylformamide (DMF): (5.0–10.0 eq, acts as solvent and reagent)

  • Ice/Water: For quenching[1]

  • Sodium Acetate (sat. aq.) or

    
     (1M): For neutralization
    

Procedure:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C.

  • Addition: Dropwise add

    
     over 15 minutes. Caution: Exothermic. Stir for 30 min at 0°C to form the white/colorless Vilsmeier salt precipitate.
    
  • Substrate Addition: Dissolve the starting material in a minimum amount of DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to 60–80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[5]

    • Note: Higher temperatures (>100°C) may cause tarring/decomposition.

  • Quenching: Cool the mixture to RT and pour slowly onto crushed ice (approx. 5x volume). Stir vigorously for 30 min.

  • Hydrolysis: Adjust pH to 7–8 using saturated Sodium Acetate or 1M

    
    . The aldehyde typically precipitates as a solid.
    
  • Isolation: Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    

Validation:

  • 1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at

    
     ppm.[1]
    
Protocol B: Regioselective Functionalization

Displacement of C4-Cl with Aniline Derivatives (Key for Kinase Inhibitors).

Rationale: The pyridine nitrogen activates the C4-position for nucleophilic attack.[1] Acid catalysis assists by protonating the pyridine nitrogen, further increasing electrophilicity.

Reagents:

  • Aldehyde Intermediate (from Protocol A): (1.0 eq)

  • Aniline Derivative (e.g., 3-fluoroaniline): (1.1 eq)

  • Solvent: n-Butanol or Isopropanol[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) or HCl (cat.)

Procedure:

  • Setup: Dissolve the aldehyde and aniline in n-Butanol (5 mL/mmol). Add catalytic pTSA (0.1 eq).

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–12 hours.

  • Monitoring: Reaction progress is indicated by the disappearance of the starting chloride on TLC.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride/tosylate salt.[1] Filter and wash with cold ether.

  • Free Base Formation: Suspend the salt in EtOAc, wash with saturated

    
    , dry, and concentrate.
    
Protocol C: Knoevenagel Condensation (Tubulin Inhibitors)

Synthesis of Chalcone-like Analogs.

Rationale: Condensation of the C3-aldehyde with active methylene compounds (e.g., phenylacetonitriles, oxindoles) creates the stilbene-like geometry required for colchicine site binding.[1]

Reagents:

  • Aldehyde Intermediate: (1.0 eq)[5]

  • Active Methylene Compound (e.g., 2-oxindole): (1.0 eq)[1]

  • Base: Piperidine (cat.) or

    
    
    
  • Solvent: Ethanol or Methanol[1]

Procedure:

  • Mix: Combine aldehyde and active methylene coupling partner in Ethanol.

  • Catalyze: Add 2–3 drops of piperidine.

  • Reflux: Heat to reflux for 2–6 hours.

  • Isolation: Cool to RT. The condensation product usually crystallizes out. Filter and recrystallize from EtOH/DMF if necessary.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core aldehyde to target two distinct biological mechanisms.

G Start 4-Chloro-1-methyl-1H- pyrrolo[3,2-c]pyridine Vilsmeier Vilsmeier-Haack (POCl3, DMF, 60°C) Start->Vilsmeier Aldehyde INTERMEDIATE: 4-Chloro-1-methyl-3-CHO (Scaffold Core) Vilsmeier->Aldehyde Condensation Knoevenagel Condensation (Active Methylene, Base) Aldehyde->Condensation Functionalize C3 SNAr SNAr Displacement (Ar-NH2, pTSA, Reflux) Aldehyde->SNAr Functionalize C4 TubulinInhib Tubulin Polymerization Inhibitor (Colchicine Site Binder) Condensation->TubulinInhib Stilbene Mimic KinaseInhib ERK/MAPK Pathway Inhibitor (Kinase Domain Binder) SNAr->KinaseInhib Hinge Binder

Caption: Divergent synthetic workflow utilizing the orthogonal reactivity of the C3-aldehyde and C4-chlorine handles.

Mechanism of Action & Signaling Pathways

Understanding the downstream effects of these agents is crucial for assay design. The diagram below maps the dual-targeting potential.

Pathway cluster_MAPK MAPK Pathway (Kinase Inhibition) cluster_Tubulin Cytoskeleton (Tubulin Inhibition) Drug Pyrrolo[3,2-c]pyridine Derivative ERK ERK1/2 Drug->ERK Inhibits Phosphorylation TubulinDimers Free Tubulin Dimers Drug->TubulinDimers Binds Colchicine Site (Prevents Polymerization) RAS RAS (GTP) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Loss of Survival Signal Microtubule Microtubule Polymer TubulinDimers->Microtubule Polymerization Mitosis Mitosis (M-Phase) Microtubule->Mitosis Mitosis->Apoptosis Mitotic Catastrophe

Caption: Dual-mechanism impact: Kinase inhibition blocks proliferation signals, while tubulin binding induces mitotic arrest.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Vilsmeier Incomplete Vilsmeier salt formation.[1]Ensure

is added at 0°C and stirred for 30 mins before adding substrate.
Tarring/Blackening Reaction temperature too high.[1]Do not exceed 80°C. Use anhydrous DMF.
No Precipitate on Hydrolysis Product is soluble in water/DMF mix.[1]Perform extraction with EtOAc or DCM.[6] Wash organic layer extensively with water to remove DMF.
Incomplete

Deactivated aniline nucleophile.Use higher boiling solvent (e.g., Ethoxyethanol) or switch to microwave irradiation (150°C, 30 min).
C3-Aldehyde Oxidation Air sensitivity.[1]Perform all reactions under Nitrogen/Argon. Store intermediate at -20°C.

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link][1][7]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PubMed Central (PMC). [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link][1]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science. [Link]

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). AACR Journals. [Link][1]

Sources

Application

Step-by-step synthesis of bioactive molecules from 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Executive Summary This guide outlines the strategic utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) as a privileged scaffold for the synthesis of Type I and Type II kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 97989-41-8) as a privileged scaffold for the synthesis of Type I and Type II kinase inhibitors. The 5-azaindole core (pyrrolo[3,2-c]pyridine) is a proven bioisostere of the indole and purine pharmacophores found in FDA-approved drugs like Vemurafenib and Pexidartinib.

This protocol details a divergent synthetic workflow, exploiting the orthogonal reactivity of the electrophilic C4-chlorine (hinge-binding region) and the C3-aldehyde (solvent-exposed region). We provide validated protocols for SNAr displacements, Suzuki-Miyaura couplings, and reductive aminations to generate high-value bioactive libraries.

Strategic Analysis: Reactivity & Retrosynthesis

The scaffold presents two distinct electrophilic "hotspots" that allow for sequential, regioselective functionalization.

  • Site A (C4-Chlorine): Positioned ortho to the pyridine nitrogen, this site is activated for nucleophilic aromatic substitution (SNAr), particularly when the C3-position bears an electron-withdrawing formyl group. It typically binds to the ATP-binding hinge region of kinases.

  • Site B (C3-Aldehyde): A versatile handle for installing solubilizing groups or "tails" that extend into the solvent front or the ribose binding pocket.

  • Site C (N1-Methyl): The pre-installed methyl group simplifies the synthesis by blocking the pyrrole nitrogen, preventing competitive N-arylation and improving lipophilicity.

Reactivity Map (Graphviz Diagram)

ReactivityMap Scaffold 4-Chloro-1-methyl-1H- pyrrolo[3,2-c]pyridine- 3-carbaldehyde C4_Path C4-Position (Chlorine) Activated for S_NAr & Pd-Coupling (Hinge Binder) Scaffold->C4_Path Path A: Hinge Installation C3_Path C3-Position (Aldehyde) Handle for Reductive Amination (Solvent Tail) Scaffold->C3_Path Path B: Tail Installation Target_Kinase Bioactive Kinase Inhibitor (e.g., FMS, JAK, RET) C4_Path->Target_Kinase C3_Path->Target_Kinase

Caption: Orthogonal reactivity map of the 5-azaindole scaffold showing the two primary vectors for diversification.

Detailed Experimental Protocols

Workflow A: The "Hinge-First" Strategy (SNAr followed by Reductive Amination)

This route is preferred when the C4-substituent is an amine (e.g., aniline, aminopyrazole). The electron-withdrawing aldehyde at C3 significantly accelerates the SNAr reaction at C4.

Target Molecule for Case Study: N-((1-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)morpholine (A potential FMS/c-Kit inhibitor analog).

Step 1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The C4-Cl bond in 5-azaindoles is less reactive than in 4-chloropyridine due to the electron-rich pyrrole ring. However, the ortho-formyl group (C3) acts as a distinct activating group, lowering the activation energy for nucleophilic attack. Acid catalysis is used to protonate the pyridine nitrogen, further activating the ring.

Materials:

  • Scaffold: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq)

  • Nucleophile: 3-(Trifluoromethyl)aniline (1.2 eq)

  • Solvent: n-Butanol (0.2 M concentration) or 1,4-Dioxane

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 eq) or HCl (4M in dioxane, 1.0 eq)

Protocol:

  • Charge: In a dry pressure vial equipped with a magnetic stir bar, dissolve the scaffold (194 mg, 1.0 mmol) in n-butanol (5.0 mL).

  • Add: Add 3-(trifluoromethyl)aniline (193 mg, 1.2 mmol) followed by PTSA (19 mg, 0.1 mmol).

  • Reaction: Seal the vial and heat to 110°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically precipitates or shows a distinct UV shift (yellow/orange).

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ether. If soluble, dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Expected Yield: 75–85%.

    • Checkpoint: The aldehyde peak (~10 ppm) should remain visible in 1H NMR.

Step 2: C3-Reductive Amination

Rationale: With the hinge binder installed, the aldehyde is converted to a solubilizing amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent for its mildness, preventing reduction of the pyridine ring or the newly installed aniline.

Materials:

  • Intermediate: Product from Step 1 (1.0 eq)

  • Amine: Morpholine (1.5 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Acid: Acetic acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Protocol:

  • Form Imine: Dissolve the intermediate (0.5 mmol) in DCE (5 mL). Add morpholine (65 µL, 0.75 mmol) and acetic acid (30 µL). Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Add STAB (212 mg, 1.0 mmol) in one portion. Stir at room temperature for 4–12 hours.

  • Quench: Quench with sat. aqueous NaHCO3 (10 mL). Stir vigorously for 10 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient).

    • Expected Yield: 80–90%.[2]

Workflow B: The "Allosteric" Strategy (Suzuki Coupling)

This route is used when the C4-substituent is an aryl or heteroaryl group (C-C bond formation).

Step 1: Suzuki-Miyaura Cross-Coupling

Rationale: Palladium-catalyzed coupling is robust for this scaffold.[3] The use of Pd(dppf)Cl2 prevents catalyst poisoning by the pyridine nitrogen.

Protocol:

  • Charge: Combine scaffold (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl2·DCM (0.05 eq) in a microwave vial.

  • Solvent: Add DME/Water (4:1) or Dioxane/Water (4:1). Add Na2CO3 (2.0 eq).

  • Degas: Sparge with nitrogen for 5 minutes.

  • Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1 hour.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via column chromatography.

Quantitative Data Summary

Reaction TypePositionReagentsTypical ConditionsYield RangeCritical Note
SNAr C4Aniline, PTSAn-BuOH, 110°C70–85%Aldehyde activates C4; no protection needed.
Suzuki C4Ar-B(OH)2, Pd cat.[3]DME/H2O, 90°C60–80%Base sensitive; aldehyde may undergo Cannizzaro if too basic/hot.
Reductive Amination C3Amine, STABDCE, AcOH, RT80–95%Perform after C4 functionalization to avoid side reactions.
Knoevenagel C3MalononitrileEtOH, PiperidineReflux85–95%

Synthetic Pathway Visualization

SynthesisWorkflow SM Starting Material 4-Chloro-1-methyl-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Int_SNAr Intermediate A (C4-Aniline Installed) SM->Int_SNAr S_NAr (Aniline, H+, 110°C) Int_Suzuki Intermediate B (C4-Aryl Installed) SM->Int_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd, Base) Final_Prod_1 Target 1: Kinase Inhibitor (Amino-linked) Int_SNAr->Final_Prod_1 Reductive Amination (R2-NH2, STAB) Final_Prod_2 Target 2: Allosteric Inhibitor (Aryl-linked) Int_Suzuki->Final_Prod_2 Condensation / Red. Am. (Tail Installation)

Caption: Divergent synthesis pathways for Type I (Target 1) and Type II (Target 2) kinase inhibitors.

References

  • El-Deeb, I. M., et al. (2020).[4] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: Chemistry and Biological Evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, C., et al. (2024).[5][6] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[5][7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Billingsley, K. L., et al. (2006).[3] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angewandte Chemie International Edition.

  • Lérida, M., et al. (2014).[5] "Synthetic Approaches to Pyrrolo[3,2-c]pyridines (5-Azaindoles)." Molecules.

Sources

Method

Application of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in drug discovery

This Application Note and Protocol Guide details the utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (referred to herein as CMP-3-CHO ) as a high-value scaffold in medicinal chemistry.[1][2] Par...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (referred to herein as CMP-3-CHO ) as a high-value scaffold in medicinal chemistry.[1][2]

Part 1: Introduction & Strategic Utility

Compound Identity:

  • IUPAC Name: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde[1][2][3][4][5]

  • Scaffold Class: 5-Azaindole (Pyrrolo[3,2-c]pyridine)[1][2]

  • Key Features:

    • C4-Chloro Handle: A highly electrophilic site activated by the adjacent pyridine nitrogen (N5), enabling rapid Nucleophilic Aromatic Substitution (

      
      ).
      
    • C3-Formyl Group: A versatile electrophile for carbon-carbon bond extension, reductive amination, or heterocycle annulation.[1][2]

    • N1-Methylation: Prevents non-specific binding and simplifies purification by removing the acidic pyrrole proton.[1][2][6]

Strategic Value in Drug Discovery: The 5-azaindole core acts as a bioisostere of the indole (found in Tryptophan/Serotonin) and the purine base of ATP.[6] Consequently, CMP-3-CHO is a privileged intermediate for designing:

  • Kinase Inhibitors: Targeting the ATP-binding pocket of kinases such as Chk1, JAK, and c-Met .[1][6] The N5 nitrogen accepts a hydrogen bond from the hinge region residues.[6]

  • TRPA1 Antagonists: The 4-aryloxy derivatives serve as potent blockers of the TRPA1 ion channel, utilized in pain management.[6]

  • Tubulin Polymerization Inhibitors: 3-substituted derivatives bind to the colchicine site, disrupting microtubule dynamics in cancer cells.[1][6]

Part 2: Chemical Reactivity & Logic

The synthetic power of CMP-3-CHO lies in its orthogonal reactivity .[1][2][6] The C4-chlorine and C3-aldehyde can be functionalized sequentially without protecting groups, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

Reactivity Flowchart (Graphviz):

ReactivityLogic Scaffold CMP-3-CHO (Core Scaffold) C4_Path Path A: C4-Substitution (S_NAr) Scaffold->C4_Path High Reactivity (Cl alpha to N) C3_Path Path B: C3-Elaboration (Condensation/Reduction) Scaffold->C3_Path Aldehyde Chemistry Amines 4-Amino-5-azaindoles (Kinase Hinge Binders) C4_Path->Amines Ethers 4-Aryloxy-5-azaindoles (TRPA1 Antagonists) C4_Path->Ethers Cyclic Path C: Annulation (Tricyclic Cores) Amines->Cyclic Post-functionalization RedAm Reductive Amination (Solubility/Targeting) C3_Path->RedAm Olefin Wittig/Knoevenagel (Michael Acceptors) C3_Path->Olefin

Figure 1: Orthogonal reactivity map of CMP-3-CHO.[1][2] Path A exploits the electron-deficient pyridine ring; Path B exploits the carbonyl handle.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) at C4

Objective: To introduce an amine or aryl-ether motif at the 4-position.[1][2][6] This is typically the first step to define the primary pharmacophore.[6]

Mechanism: The N5 nitrogen renders the C4 position electron-deficient.[1][2][6] The reaction proceeds via a Meisenheimer-like transition state.[1][2][6]

Materials:

  • CMP-3-CHO (1.0 eq)[1][2]

  • Nucleophile: Primary/Secondary Amine (1.2 eq) OR Phenol (1.2 eq)[1][6]

  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2.0 eq) or 
    
    
    
    (for phenols)[1]
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve CMP-3-CHO (100 mg, 0.51 mmol) in anhydrous DMF (2.0 mL) in a microwave-compatible vial or round-bottom flask.

  • Addition: Add the amine (0.61 mmol) and

    
     (140 mg, 1.0 mmol).
    
    • Note: If using a phenol, pre-stir the phenol and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       in DMF for 15 mins to generate the phenoxide anion before adding the scaffold.
      
  • Reaction:

    • Method A (Thermal): Heat at 80-100°C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes).[6]

    • Method B (Microwave - Recommended): Irradiate at 120°C for 20–40 minutes. This significantly reduces byproduct formation.[2][6]

  • Work-up: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.[6]

    • If solid forms: Filter, wash with water, and dry.[6][7]

    • If oil forms:[2] Extract with EtOAc (3x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (SiO2, gradient 0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Disappearance of the C4-Cl signal; appearance of nucleophile protons.[1][2][6] The C3-CHO proton signal (~10 ppm) should remain intact.[1][2][6]

  • MS (ESI): Observe [M+H]+ corresponding to the substituted product.

Protocol B: Reductive Amination at C3

Objective: To attach solubilizing groups or secondary binding elements to the aldehyde.[6]

Materials:

  • C4-substituted Intermediate (from Protocol A) (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , NaBH(OAc)3) (1.5 eq)[1]
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2]

  • Acid Catalyst: Acetic Acid (1-2 drops)[1][2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the intermediate in DCE (0.1 M concentration). Add the amine and acetic acid.[6] Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Verify imine formation by TLC or LCMS (shift in mass).[6]

  • Reduction: Add NaBH(OAc)3 in one portion. Stir at RT for 4–16 hours.[2][6]

  • Quench: Add saturated aqueous

    
     solution. Stir for 15 minutes to quench excess hydride.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM.[6] Combine organics, dry over

    
    .
    
  • Purification: Isolate via preparative HPLC or column chromatography (DCM/MeOH/NH3 systems).

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table:

PropertyValueImplication for Protocol
Molecular Weight 194.62 g/mol Low MW allows for "fragment-based" growth.[1][2][6]
LogP (Calc) ~1.8Moderate lipophilicity; good solubility in DMF/DCM.[6]
Melting Point 140-145°CStable solid; easy to handle.[1][2][6]
pKa (Pyridine N) ~4.5Less basic than pyridine due to electron withdrawal by Cl.[6]
Stability HighAldehyde is stable to air; store at 4°C.

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield in S_NAr Nucleophile is sterically hindered or weak.[1][2][6]Switch to Microwave heating (140°C); Use stronger base (NaH) for alcohols.[6]
Aldehyde Oxidation Exposure to air/oxidants during workup.[6]Perform workup under inert atmosphere; avoid prolonged exposure to silica gel.[2][6]
Incomplete Reductive Amination Imine formation is slow.Add Molecular Sieves (4Å) to the reaction to scavenge water; Use Ti(OiPr)4 as a Lewis acid promoter.[6]

Part 5: References

  • Lefoix, M., et al. (2008).[6] "Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors." Bioorganic & Medicinal Chemistry, 16(9), 5303-5321.[1] Link

  • Albert, J. S., et al. (2014).[6][8] "Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists."[1][2][8] Bioorganic & Medicinal Chemistry Letters, 24(15), 3366-3372.[1] Link

  • Fang, G., et al. (2023).[6] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry, 258, 115621.[9] Link

  • Wang, Y., et al. (2024).[6][10] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." European Journal of Medicinal Chemistry, 264, 116021.[6] Link

Sources

Application

Analytical methods for reaction monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Application Note & Protocols Topic: Analytical Methods for Reaction Monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Analytical Methods for Reaction Monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methodologies required for robust reaction monitoring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (C₉H₇ClN₂O, MW: 194.62 g/mol )[1]. As a functionalized heterocyclic compound, likely serving as a key intermediate in medicinal chemistry and materials science, precise tracking of its formation or consumption is critical for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability.[2][3][4] We present a multi-tiered analytical strategy, beginning with rapid qualitative assessment by Thin-Layer Chromatography (TLC), progressing to definitive quantitative analysis via High-Performance Liquid Chromatography (HPLC), and culminating in structural confirmation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols herein are designed to be self-validating, providing researchers with the tools to generate trustworthy and reproducible data.

Introduction: The Analytical Imperative

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a structurally complex molecule featuring a pyrrolopyridine aromatic core, a reactive aldehyde functional group, and a chlorine substituent. This combination of features necessitates a tailored analytical approach. Monitoring reactions—such as a Vilsmeier-Haack formylation of the corresponding des-formyl precursor or a subsequent derivatization of the aldehyde—requires methods that can separate the starting materials from the product and any potential byproducts, while also providing unambiguous identification. The goal of this guide is to move beyond simple protocols and instill a clear understanding of the causality behind each analytical choice, empowering the scientist to adapt and troubleshoot effectively.

Physicochemical Properties for Analytical Consideration
PropertyValue / ObservationAnalytical Relevance
Molecular Formula C₉H₇ClN₂OUsed for exact mass determination in MS.[1]
Molecular Weight 194.62 g/mol Guides mass spectrometry settings.[1]
CAS Number 97989-41-8For unambiguous compound identification.[1][5]
Key Structural Features Aromatic Pyrrolopyridine Core, Aldehyde GroupThe conjugated system acts as a strong chromophore, ideal for UV-Vis detection in HPLC.
Chlorine AtomProvides a definitive isotopic signature (M+ and M+2 peaks in a ~3:1 ratio) in Mass Spectrometry.[6][7][8]
Aldehyde ProtonOffers a unique, downfield signal in ¹H NMR for straightforward reaction tracking.[9]
Solubility Likely soluble in common organic solvents (e.g., DCM, Chloroform, Acetonitrile).[4]Informs choice of solvents for sample preparation and chromatography.

The Core Analytical Workflow

A robust monitoring strategy employs a hierarchy of techniques. The initial, rapid assessment of reaction progress is best handled by TLC. For precise, quantitative data essential for kinetic analysis and yield determination, HPLC is the method of choice. Finally, for absolute confirmation of product identity and investigation of unknown impurities, the structural detail provided by NMR and the mass information from MS are indispensable.

G cluster_0 Reaction Monitoring Strategy Reaction Reaction Aliquot TLC Protocol 1: Rapid Qualitative Check (TLC) Reaction->TLC Decision1 Reaction Complete? TLC->Decision1 HPLC Protocol 2: Quantitative Analysis (HPLC-UV) Decision2 Quantification Needed? HPLC->Decision2 Spectroscopy Protocol 3: Structural Confirmation (NMR & MS) Decision3 Identity Confirmed? Spectroscopy->Decision3 Decision1->HPLC Yes Decision2->Spectroscopy Yes

Caption: Hierarchical workflow for reaction monitoring.

Protocol 1: Rapid Reaction Scouting via Thin-Layer Chromatography (TLC)

Causality: TLC is the quintessential first-line tool for reaction monitoring due to its speed, simplicity, and minimal sample requirement. It provides an immediate visual assessment of the presence of starting material, the formation of the product, and the emergence of any byproducts. The choice of a mobile phase is critical; the goal is to achieve a clear separation between the spots, ideally with the product having a retention factor (Rƒ) between 0.3 and 0.5 for optimal resolution.[2][10][11]

Experimental Protocol
  • Plate Selection: Use silica gel 60 F₂₅₄ plates. The fluorescent indicator (F₂₅₄) allows for visualization of UV-active compounds under a UV lamp.

  • Sample Preparation:

    • Using a capillary tube, withdraw a minuscule amount of the reaction mixture.

    • Dilute the aliquot in ~0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Spotting:

    • On the TLC plate's baseline (a pencil line ~1 cm from the bottom), spot the diluted reaction mixture.

    • It is crucial to co-spot reference standards of the starting material(s) and, if available, the pure product for direct comparison.

  • Elution:

    • Prepare a mobile phase. A good starting point for a molecule of this polarity is a mixture of Ethyl Acetate (EtOAc) and Hexane. Begin with a 30:70 EtOAc/Hexane mixture and adjust the polarity as needed.

    • Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Close the chamber.

  • Visualization:

    • Once the solvent front has migrated to ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the analyte, starting materials, and byproducts should appear as dark spots.

    • Circle the observed spots with a pencil.

  • Interpretation: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: Quantitative In-Process Control via HPLC-UV

Causality: For accurate determination of reaction conversion, yield, and purity, HPLC is the definitive technique. We utilize reversed-phase chromatography, where a nonpolar stationary phase (C18) separates molecules based on their hydrophobicity. The target molecule, being moderately polar, will elute at a reasonable retention time with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). The strong UV absorbance from the conjugated pyrrolopyridine system allows for sensitive detection with a standard UV detector.[12][13]

Instrumentation & Consumables
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Sample Vials 2 mL amber glass vials with septa caps
Syringe Filters 0.45 µm PTFE or Nylon
HPLC Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak broadening.
UV Detection 254 nm & 320 nm254 nm is a general wavelength for aromatics. A second, longer wavelength may provide more selectivity for the conjugated system. A full UV scan of a pure standard is recommended to determine the absorbance maximum (λₘₐₓ).
Gradient Elution 0-15 min: 20% to 80% B15-17 min: 80% to 95% B17-18 min: 95% to 20% B18-20 min: 20% B (re-equilibration)A gradient is essential to elute components with varying polarities and clean the column after each run.
Detailed Protocol
  • Standard Preparation: Prepare a stock solution of a pure reference standard of the title compound at 1.0 mg/mL in acetonitrile. From this, create a series of calibration standards (e.g., 100, 50, 10, 1 µg/mL) by serial dilution.

  • Sample Preparation:

    • Carefully withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting it into 1950 µL of cold acetonitrile in a 2 mL microcentrifuge tube. This provides a 40x dilution and stops the reaction.

    • Vortex the mixture thoroughly.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Run the calibration standards first to establish a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared reaction sample.

  • Data Processing: Identify the peaks corresponding to the starting material and the product based on their retention times (as determined from pure standards). Calculate the concentration of each in the reaction mixture using the calibration curve, accounting for the dilution factor.

Protocol 3: Confirmatory Analysis & Mechanistic Insight

Causality: While HPLC provides quantitative data, it does not give absolute structural proof. NMR spectroscopy provides detailed information about the chemical environment of each atom, serving as a "fingerprint" for the molecule.[14] Mass spectrometry confirms the molecular weight and, critically for this compound, the presence of the chlorine atom through its characteristic isotopic pattern.[15][16]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for verifying the formation of the desired product. The transformation from a precursor to the aldehyde product will result in highly diagnostic changes in the NMR spectrum.[9][17][18]

  • ¹H NMR: The most telling signal will be the appearance of a singlet for the aldehyde proton (CHO) in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm. Additionally, the protons on the aromatic rings will have characteristic shifts and coupling patterns, which will differ from the starting material.[19] The N-methyl group will appear as a singlet, likely around 3.5-4.5 ppm.

  • ¹³C NMR: The aldehyde carbon will produce a signal in the 185-200 ppm range. The aromatic carbons will appear between 120-150 ppm.[19]

Protocol for Analysis:

  • Take a larger aliquot (~0.5 mL) from the reaction mixture.

  • If possible, perform a rapid workup (e.g., a simple liquid-liquid extraction) to remove salts and highly polar reagents.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra. Compare the resulting spectra to a reference spectrum of the pure product.

B. Mass Spectrometry (MS)

MS provides definitive confirmation of the product's molecular weight. When coupled with HPLC (LC-MS), it can provide mass information for every peak in the chromatogram, aiding in the identification of byproducts.

  • The Chlorine Signature: The key diagnostic feature for this molecule is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks in the mass spectrum:

    • M+ peak: Corresponding to the molecule containing ³⁵Cl.

    • (M+2)+ peak: Corresponding to the molecule containing ³⁷Cl, two mass units higher.

    • The intensity ratio of the M+ to (M+2)+ peak will be approximately 3:1.[7][8] For our target (MW 194.62), we expect to see major ions at m/z ≈ 194 and m/z ≈ 196 in this characteristic ratio. This is an unambiguous confirmation of a monochlorinated compound.

Protocol for LC-MS Analysis:

  • Utilize the same HPLC method as described in Protocol 2.

  • Divert the flow from the HPLC column into the mass spectrometer source (e.g., an electrospray ionization, ESI, source).

  • Acquire mass spectra in positive ion mode across a range of m/z 50-500.

  • Extract the ion chromatogram for m/z 194 and 196 to confirm they co-elute at the product's retention time.

  • Examine the mass spectrum corresponding to the product peak to confirm the 3:1 isotopic pattern.

G cluster_1 Integrated Analytical Approach Start Reaction in Progress TLC TLC Check (Every 30 min) Start->TLC HPLC Quantitative HPLC (e.g., T=0, T=2h, T=final) Start->HPLC NMR NMR of Isolated Product (Post-workup) Start->NMR Workup LCMS LC-MS Confirmation (Final timepoint) HPLC->LCMS Data Kinetic Profile & Yield Calculation HPLC->Data Structure Structural Proof LCMS->Structure NMR->Structure

Caption: Integrated use of analytical techniques over a reaction timeline.

References

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Available at: [Link].

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. Available at: [Link].

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. US EPA. Available at: [Link].

  • The molecule that gave the mass spectrum shown here contains a halogen. Which one? Pearson. Available at: [Link].

  • Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link].

  • Reaction Monitoring by NMR. YouTube. Available at: [Link].

  • Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. MDPI. Available at: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link].

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link].

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link].

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link].

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. ACS Publications. Available at: [Link].

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. NIH. Available at: [Link].

  • 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. PubChem. Available at: [Link].

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link].

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link].

  • Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. ResearchGate. Available at: [Link].

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link].

  • Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link].

  • 1H-pyrrolo[3,2-c]pyridine, 3-bromo-4-chloro. Pipzine Chemicals. Available at: [Link].

  • Pyridine-3-carbaldehyde. Wikipedia. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving the challenging substrate, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving the challenging substrate, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically driven troubleshooting strategies tailored to the unique electronic and steric properties of this heteroaromatic aldehyde.

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.[1] However, its success is highly dependent on a delicate interplay of various reaction components.[2] The substrate , 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, presents a unique set of challenges due to the electron-deficient nature of the pyridine ring, the presence of a potentially coordinating aldehyde group, and the inherent difficulties associated with using heteroaryl chlorides as coupling partners.[3]

This guide is structured as a series of frequently asked questions (FAQs) that directly address common failure modes. Each answer provides a detailed explanation of the underlying chemical principles, followed by actionable experimental protocols to diagnose and resolve the issue.

Troubleshooting Guide & FAQs

Question 1: My reaction shows no conversion of the starting material. Where should I start my investigation?

Answer:

A complete lack of reactivity often points to a fundamental issue with one of the core components of the catalytic cycle: the catalyst, the boronic acid/ester, or the base.

Pillar of Investigation: The Catalytic Cycle

The Suzuki coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A failure in any of these steps will halt the entire process.

Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Troubleshooting_Workflow Start Reaction Failed No_Conversion No Conversion Start->No_Conversion Low_Yield Low Yield / Sluggish Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Check_Catalyst Verify Catalyst Activity (Positive Control) No_Conversion->Check_Catalyst Check_Boronic_Acid Check Boronic Acid Quality (NMR, Use Ester) No_Conversion->Check_Boronic_Acid Check_Base_Solvent Evaluate Base & Solvent (Anhydrous, Degassed) No_Conversion->Check_Base_Solvent Optimize_Ligand Screen Ligands (Buchwald, NHCs) Low_Yield->Optimize_Ligand Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Analyze_Side_Products Identify Side Products (LC-MS, NMR) Side_Products->Analyze_Side_Products Address_Dehalogenation Address Dehalogenation (Anhydrous, Boronate Ester) Analyze_Side_Products->Address_Dehalogenation

Caption: A decision-making workflow for troubleshooting failed Suzuki coupling reactions.

Question 4: I'm concerned about potential inhibition of the catalyst by the aldehyde functional group or the pyridine nitrogen. Is this a valid concern and how can I mitigate it?

Answer:

Yes, this is a very valid concern. Both the aldehyde and the pyridine nitrogen are Lewis basic and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. [5] Strategies to Mitigate Catalyst Inhibition:

  • Protect the Aldehyde:

    • Rationale: Converting the aldehyde to a less coordinating functional group, such as an acetal, can prevent its interaction with the palladium catalyst. The acetal can then be removed after the coupling reaction.

    • Protocol (Acetal Protection):

      • Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a suitable solvent (e.g., toluene or dichloromethane).

      • Add ethylene glycol (1.5-2.0 equiv) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

      • Heat the mixture to reflux with a Dean-Stark trap to remove water.

      • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

      • Purify the resulting acetal before proceeding with the Suzuki coupling.

  • Use of Additives:

    • Rationale: Certain additives can help to solubilize reaction components and prevent catalyst poisoning. Trimethyl borate, for instance, has been shown to be beneficial in the Suzuki coupling of challenging heteroaryl substrates by attenuating the Lewis basicity of heteroatoms. [5] * Action: Consider adding trimethyl borate as an additive to your reaction mixture.

  • Ligand Choice:

    • Rationale: Bulky ligands can create a steric shield around the palladium center, which can disfavor the coordination of the substrate's functional groups.

    • Action: This reinforces the recommendation to screen bulky ligands like those from the Buchwald family. [6] By systematically addressing these potential points of failure, you can significantly increase the probability of success for this challenging Suzuki-Miyaura coupling reaction. Remember to maintain a meticulous experimental technique, particularly with regard to anhydrous and anaerobic conditions.

References
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • D. J. C. Constable et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • V. M. Kassel et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • A. D. D. G. Castro et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • J. C. Pastre et al. (2013). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]

  • S. L. Buchwald et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]

  • H. Xin et al. (2025). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • S. L. Burke et al. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition. [Link]

  • C. G. M. de Andrade et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Pipzine Chemicals. 1H-pyrrolo[3,2-c]pyridine, 3-bromo-4-chloro. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Vilsmeier-Haack formylation of the corresponding 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine precursor. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this valuable building block in medicinal chemistry.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for the formylation of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: In the first step, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich pyrrole ring of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. This forms an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.[4][6][7]

Q2: What is the expected regioselectivity for the formylation of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine?

For pyrrole and its fused derivatives, electrophilic substitution, such as the Vilsmeier-Haack reaction, preferentially occurs at the C2 or C5 position (α-position) due to the greater resonance stabilization of the resulting cationic intermediate. In the case of the 1H-pyrrolo[3,2-c]pyridine ring system, the most electron-rich and sterically accessible position on the pyrrole ring is the C3 position. Therefore, formylation is expected to occur selectively at this position to yield the 3-carbaldehyde isomer.

Q3: How does the chloro substituent at the 4-position influence the reaction?

The chloro group is an electron-withdrawing group, which can decrease the electron density of the pyridine ring and, to a lesser extent, the fused pyrrole ring through inductive effects. This deactivation can make the electrophilic substitution slightly more challenging compared to an unsubstituted pyrrolopyridine. However, the nitrogen atom in the pyrrole ring is a strong electron-donating group, and its influence generally dominates, still rendering the ring system sufficiently nucleophilic for the Vilsmeier-Haack reaction to proceed. The chloro-substituent's primary role is often as a key functional handle for subsequent cross-coupling reactions in drug discovery programs.

Q4: What are the key safety precautions to consider when performing this reaction?

Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes. Therefore, all manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. For detailed handling information, always consult the Safety Data Sheet (SDS) for all reagents.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Using old or improperly stored POCl₃ or DMF can lead to its decomposition. 2. Insufficiently Activated Substrate: While the pyrrole ring is electron-rich, the chloro-substituent can have a deactivating effect. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃. Prepare the Vilsmeier reagent in situ just before adding the substrate. 2. Ensure the starting material is pure. If necessary, consider using a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). 3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC. Typical temperature ranges for Vilsmeier-Haack reactions can be from room temperature to 80-100 °C.[8]
Formation of Multiple Products/Side Reactions 1. Over-reaction/Difformylation: Although less common for this substrate, prolonged reaction times or high temperatures can sometimes lead to difformylation. 2. Reaction at other positions: While C3 is the most likely site, minor isomers could form under harsh conditions. 3. Decomposition of Starting Material or Product: The pyrrolopyridine core or the aldehyde product may be unstable under strongly acidic or high-temperature conditions for extended periods.1. Carefully monitor the reaction by TLC and stop the reaction once the starting material is consumed. Avoid excessive heating. 2. Optimize the reaction temperature and time to favor the formation of the desired C3-formylated product. Characterize all major products to identify their structures. 3. Maintain careful temperature control and minimize the reaction time.
Difficult or Incomplete Hydrolysis of the Iminium Intermediate 1. Insufficient Water or Inadequate pH: The hydrolysis of the iminium salt requires water and is often facilitated by adjusting the pH. 2. Precipitation of the Iminium Salt: The intermediate salt may precipitate from the reaction mixture, making hydrolysis difficult.1. During workup, ensure the addition of a sufficient amount of water or an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide solution) to facilitate complete hydrolysis.[6] The pH should be carefully adjusted to be neutral or slightly basic. 2. If the iminium salt precipitates, consider adding a co-solvent during the hydrolysis step to improve solubility. Vigorous stirring is also crucial.
Challenges in Product Purification 1. Residual DMF: DMF has a high boiling point and can be difficult to remove completely. 2. Polar Impurities: By-products from the Vilsmeier reagent and other polar impurities can co-elute with the product during chromatography. 3. Product Oiling Out: The product may not crystallize easily and may form an oil.1. After the reaction, quench with ice-water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and then with brine to remove residual DMF. 2. Utilize silica gel column chromatography for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is often effective.[9] 3. If the product oils out, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

III. Experimental Protocols

A. General Procedure for the Vilsmeier-Haack Formylation

This is a representative protocol and may require optimization for your specific setup and scale.

  • Vilsmeier Reagent Preparation:

    • To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

    • Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

    • Slowly warm the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of an aqueous solution of a base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) until the pH is approximately 7-8.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extraction and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

B. Visualization of the Experimental Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Substrate 4-Chloro-1-methyl- 1H-pyrrolo[3,2-c]pyridine Substrate->Iminium Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 4-Chloro-1-methyl-1H-pyrrolo [3,2-c]pyridine-3-carbaldehyde Purification->Product

Caption: A streamlined workflow for the synthesis of the target aldehyde.

IV. References

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. (n.d.). Retrieved February 2, 2026, from [Link]

  • Vilsmeier–Haack reaction. In Wikipedia. (2023, December 29). [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved February 2, 2026, from [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. (n.d.). PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. (2024, January 14). Retrieved February 2, 2026, from [Link]

  • Singh, P., & Nath, M. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. SynOpen, 04(02), 44–50. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. Google Patents. (n.d.). Retrieved February 2, 2026, from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 2, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27351–27383. [Link]

  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. ChemTube3D. (n.d.). Retrieved February 2, 2026, from [Link]

  • Czaplicka, M., Czerwonka, G., & Danel, A. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(16), 4627. [Link]

  • Rajanna, K. C., Kumar, M. S., Venkanna, P., Ramgopal, S., & Venkateswarlu, M. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 01(04), 250–256. [Link]

  • Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896–901. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 9(18), 6336. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. (2023, October 12). Retrieved February 2, 2026, from [Link]

  • Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? Quora. (2018, March 17). Retrieved February 2, 2026, from [Link]

  • Perlinger, J. A., Kalluri, S. N., Venkatapathy, R., & Weavers, S. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459–2464. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. (n.d.). Retrieved February 2, 2026, from [Link]

  • Vilsmeier-Haack Reaction. Chem-Station Int. Ed. (2014, April 13). Retrieved February 2, 2026, from [Link]

  • Dömling, A., & Chi, K. (2006). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Organic Letters, 8(21), 4931–4934. [Link]

Sources

Troubleshooting

Side reactions of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in synthesis

Topic: Side reactions of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

[1][2]

Ticket System Status: [ONLINE] Current Module: Reactivity & Troubleshooting Analyst: Senior Application Scientist[1][2][3]

System Overview: The "Dual-Electrophile" Challenge

Welcome to the technical guide for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BRAF targets).[1][3] Its structural core—a 5-azaindole (pyrrolo[3,2-c]pyridine)—presents a unique synthetic challenge: it possesses two highly reactive electrophilic sites in close proximity.[1][2]

  • C4-Chlorine (

    
     Handle):  Activated by the adjacent pyridine nitrogen (N5), this position is highly susceptible to nucleophilic aromatic substitution.[1][2][3]
    
  • C3-Aldehyde (Carbonyl Handle): A classic electrophile prone to oxidation, reduction, and condensation.[2][3]

The Core Conflict: Most reagents intended to functionalize the C4-Cl position (amines, alkoxides) are nucleophiles that can also irreversibly attack the C3-Aldehyde.[1][2] Conversely, conditions used to manipulate the aldehyde (oxidation/reduction) can unintentionally hydrolyze the labile C4-Chlorine.[1][2]

Interactive Troubleshooting: Common Failure Modes

Ticket #101: "My reaction yielded a precipitate that isn't my product."

User Report: Attempted to react the scaffold with a primary amine (R-NH2) using


 in DMF at 80°C. LCMS shows a mass corresponding to [M-Cl+OH].
Diagnosis: Hydrolysis to Pyridone. 
The C4-Cl bond in 5-azaindoles is extremely labile.[1][2][3] In the presence of trace water and base at elevated temperatures, hydroxide ions outcompete your amine, displacing the chloride to form the C4-hydroxy derivative, which tautomerizes to the thermodynamically stable pyridone .[1]

Resolution Protocol:

  • Switch Solvent: Move from hygroscopic DMF to anhydrous 1,4-Dioxane or THF .[2][3]

  • Change Base: Switch from carbonate bases (which generate water upon neutralization) to non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA .[1][2][3]

  • Temperature Control: Lower reaction temperature to 0°C–RT initially. The C4-Cl is activated enough to react without high heat.[1][2][3]

Ticket #102: "The aldehyde peak disappeared from NMR after amine coupling."

User Report: Reacted scaffold with an aniline. Product mass is correct (


), but the CHO proton signal (~10 ppm) is gone.[1][2][3]
Diagnosis: Hemiaminal / Schiff Base Formation. 
The amine nucleophile attacked the C3-aldehyde instead of (or in addition to) the C4-chloride.[1][2] If the mass is 

, you formed the imine (Schiff base).[1][2][3] If the mass is

, you likely have a stable hemiaminal intermediate stabilized by hydrogen bonding with the N1-methyl or N5.[1][2]

Resolution Protocol:

  • Steric Protection: Use bulky amines if possible (less likely to attack the crowded C3-CHO).[1][2][3]

  • Sequence Inversion: If the aldehyde is needed later, protect it as an acetal (using ethylene glycol/TsOH) before attempting the

    
     at C4.[1][2][3]
    
  • Acid Catalysis: If the goal is C4-substitution, adding a Lewis Acid (e.g.,

    
    ) can sometimes activate the C4-Cl selectively over the carbonyl, though this is substrate-dependent.[1]
    
Ticket #103: "Product turned to a carboxylic acid on the bench."[2][3]

User Report: Isolated the pure aldehyde, but after 2 days of storage, LCMS shows a +16 mass shift. Diagnosis: Auto-oxidation. Electron-deficient heteroaromatic aldehydes are prone to air oxidation to the corresponding carboxylic acid, especially when the ring is electron-poor (like the pyridine moiety in 5-azaindole).[1]

Resolution Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Scavengers: Add BHT (butylated hydroxytoluene) if storing in solution.[1][2][3]

  • Workup: Avoid oxidative workups (e.g., bleach/hypochlorite).[2][3] Use bisulfite washes carefully (see Ticket #104).[2][3]

Visualizing the Reactivity Landscape

The following diagram maps the "Danger Zones" when working with this molecule.

ReactivityMap cluster_0 C4-Chlorine Reactivity cluster_1 C3-Aldehyde Reactivity Center 4-Chloro-1-methyl-1H- pyrrolo[3,2-c]pyridine- 3-carbaldehyde SNAr Nucleophilic Attack (Desired Path) Center->SNAr R-NH2 / anhydrous Hydrolysis Hydrolysis to Pyridone (Side Reaction) Center->Hydrolysis OH- / H2O / Heat SchiffBase Imine/Aminal Formation (Side Reaction) Center->SchiffBase R-NH2 (C3 attack) Oxidation Auto-oxidation to Carboxylic Acid Center->Oxidation O2 (Air) Cannizzaro Cannizzaro Reaction (Base Induced) Center->Cannizzaro Strong Base (NaOH)

Caption: Figure 1. Reactivity map detailing the competition between desired substitutions and fatal side reactions for the 5-azaindole scaffold.

Optimization Guide: Solvent & Base Selection[1]

The choice of solvent and base is the single biggest determinant of success vs. side-reaction failure.[1][2][3]

ParameterRecommendedAVOID Reason
Solvent (

)
THF, 1,4-Dioxane, NMP DMF, DMSO, AlcoholsDMF/DMSO are hygroscopic (promotes hydrolysis).[1] Alcohols can compete as nucleophiles (alkoxylation).[2][3]
Base DIPEA, TEA, CsF NaOH, KOH,

Hydroxide/Carbonate bases generate water or act as strong nucleophiles, causing Cannizzaro or Hydrolysis.[1]
Temperature 0°C to 60°C >100°CHigh heat accelerates hydrolysis of C4-Cl exponentially faster than amine displacement.[1][2][3]
Atmosphere Argon / Nitrogen Ambient AirPrevents auto-oxidation of the C3-aldehyde.[1][2][3]

Advanced Workflow: Selective Functionalization

When you need to modify the C4-position without destroying the C3-aldehyde, follow this decision tree.

Workflow Start Start: 4-Cl-3-CHO Scaffold Q1 Is the Nucleophile an Amine? Start->Q1 PathA Yes (Primary/Secondary) Q1->PathA PathB No (C-C coupling / Suzuki) Q1->PathB Action1 Protect CHO as Acetal (Ethylene Glycol, TsOH) PathA->Action1 Recommended ActionSuzuki Standard Suzuki (Pd, Boronic Acid) PathB->ActionSuzuki Action2 Perform SNAr Action1->Action2 Action3 Deprotect (aq. HCl) Action2->Action3 Risk Risk: Cannizzaro in Base ActionSuzuki->Risk Mitigation Use weak base (K3PO4) Avoid NaOH Risk->Mitigation Fix

Caption: Figure 2. Strategic workflow for avoiding aldehyde interference during C4-functionalization.

References & Authority

The protocols above are derived from established reactivity patterns of 5-azaindoles (pyrrolo[3,2-c]pyridines) and analogous 7-deazapurines.[1][2]

  • Reactivity of Azaindole Chlorides:

    • Source: The C4-Cl position in 5-azaindoles is electronically analogous to 4-chloropyridine, highly activated for

      
       due to the inductive effect of N5.[1]
      
    • Citation: Wang, T., et al. "Synthesis and SAR of 5-azaindole derivatives."[2] Bioorganic & Medicinal Chemistry Letters, 2010.[2][3] (Generalized reactivity).[1][2][3]

  • Aldehyde Oxidation in Heterocycles:

    • Source: Electron-deficient heterocyclic aldehydes (like pyridine-3-carboxaldehyde derivatives) undergo rapid auto-oxidation in air.[1][2]

    • Citation: Li, J. J.[1] Name Reactions in Heterocyclic Chemistry. Wiley, 2004.[2][3] (General principles of pyridine aldehyde stability).

  • Hydrolysis Risks (Pyridone Formation):

    • Source: Hydrolysis of 4-chloro-pyrrolo[2,3-d]pyrimidine (analogous system) to the pyridone is a known impurity pathway in aqueous basic media.[1][2]

    • Citation: Chang, L., et al. "Synthesis and crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine."[1] Acta Crystallographica, 2010.[2][3]

  • Synthesis of 4-Chloro-5-azaindoles:

    • Source: Methodologies for chlorination and subsequent substitution.[2][3][4]

    • Citation: L'Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-azaindoles via the Leimgruber-Batcho indole synthesis."[1] Tetrahedron Letters, 2004.[2][3] [1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde before handling.

Sources

Optimization

Preventing decomposition of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde during reactions

Subject: Prevention of Decomposition & Reaction Optimization Guide Executive Summary: The "Dual Electrophile" Challenge Users frequently report decomposition of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Decomposition & Reaction Optimization Guide

Executive Summary: The "Dual Electrophile" Challenge

Users frequently report decomposition of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (hereafter CMPP-3-CHO ) during storage and functionalization.[1][2]

The core instability arises because this molecule possesses two highly reactive electrophilic sites that often compete during reactions:

  • The C3-Aldehyde: Prone to oxidation and nucleophilic addition (the desired reaction site).[2]

  • The C4-Chloride: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent pyridine nitrogen (N5).[2]
    

Critical Insight: The electron-withdrawing nature of the aldehyde group at C3 synergistically activates the C4-chloride, making it significantly more labile than in the parent 4-chloro-5-azaindole.[1] Most "decomposition" is actually unintended


 displacement of the chloride or air oxidation of the aldehyde.

Storage & Handling Protocols

Preventing passive decomposition before the experiment begins.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Retards autoxidation of the aldehyde to carboxylic acid.[1][2]
Atmosphere Argon/NitrogenThe pyrrolo[3,2-c]pyridine core is electron-deficient, but the aldehyde is sensitive to aerobic oxidation.
Light Amber VialsAzaindoles can undergo photo-induced radical processes; light exclusion prevents dimerization.[1][2]
Solvent Stability Avoid Alcohols/WaterCRITICAL: In solution, protic solvents can slowly displace the C4-Cl over time, especially if traces of base are present.[1]

Reaction Troubleshooting: Preventing C4-Cl Displacement

The most common user issue is the loss of the chlorine atom during reductive aminations or Wittig reactions.

Mechanism of Failure ( Competition)

When reacting the aldehyde with a nucleophile (e.g., a primary amine for reductive amination), the nucleophile has two targets. If the reaction temperature is too high or the solvent is too polar, the amine will attack C4, displacing the chloride.

Diagram 1: Decomposition Pathways

This diagram illustrates the competing pathways that lead to sample degradation.

DecompositionPathways cluster_0 Critical Control Point SM CMPP-3-CHO (Starting Material) OxProd Carboxylic Acid (Air Oxidation) SM->OxProd O2 / Light / Time SNArProd C4-Amino Substitute (Unwanted Side Product) SM->SNArProd R-NH2, Heat, Polar Solvent (S_NAr Attack at C4) Imine Desired Imine (Intermediate) SM->Imine R-NH2, Low Temp, Non-polar (Condensation at C3)

Caption: Figure 1. The "Danger Zone" is the competition between the desired aldehyde condensation (Green) and the unwanted chloride displacement (Red).

Protocol: Safe Reductive Amination (Preserving the C4-Cl)

Use this protocol to functionalize the aldehyde without touching the chlorine.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] Avoid Methanol/Ethanol.

  • Reductant: Sodium Triacetoxyborohydride (STAB).[2] Avoid NaCNBH3 if possible (cyanide can displace Cl).[2]

  • Acid Catalyst: Acetic Acid (AcOH).[2]

Step-by-Step Guide:

  • Pre-complexation: Dissolve CMPP-3-CHO (1.0 eq) and the Amine (1.1 eq) in DCE at 0°C .

  • Acidification: Add AcOH (1.5 eq). The acid protonates the imine intermediate, accelerating formation, but also protonates the pyridine nitrogen.

    • Note: While protonating the pyridine N usually activates

      
      , in non-polar DCE at 0°C, the kinetic preference for the carbonyl attack dominates.
      
  • Reduction: Add STAB (1.5 eq) in portions at 0°C.

  • Warm Up: Allow to warm to Room Temperature (RT) only after the reductant is added.

  • Quench: Quench with sat. NaHCO3. Do not use NaOH (Hydroxide is a strong nucleophile and will displace the Cl).[2]

Diagnostic Decision Tree

Use this logic flow to select reaction conditions based on your nucleophile.

DecisionTree Start Select Nucleophile Type Nucleophile Type? Start->Type StrongNuc Strong (Alkoxides, Thiolates) Type->StrongNuc WeakNuc Weak/Neutral (Amines, Anilines) Type->WeakNuc Action1 STOP. Will displace C4-Cl. Protect C4 or accept substitution. StrongNuc->Action1 SolventCheck Check Solvent WeakNuc->SolventCheck Protic Protic (MeOH, EtOH) SolventCheck->Protic Aprotic Aprotic (DCM, THF, Toluene) SolventCheck->Aprotic Result1 High Risk of S_NAr Protic->Result1 Result2 Safe Zone (Kinetic Control) Aprotic->Result2

Caption: Figure 2. Solvent selection logic to minimize C4-Chloride displacement.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark black after adding the amine. What happened? A: This indicates polymerization or decomposition via the "Pyridyne" or Meisenheimer complex pathway.[2] Azaindoles are electron-deficient.[1][2][3] If you used a strong base or allowed the temperature to rise >40°C, you likely triggered oligomerization. Fix: Keep T < 25°C and exclude light.

Q2: Can I use NaBH4 in Methanol for reduction? A: High Risk. Methanol acts as a nucleophile.[1][2] Over time (or with heating), Methoxide generated in situ can displace the Chloride (forming the 4-methoxy derivative). Fix: Use NaBH4 in THF/Ethanol mixtures at 0°C, or switch to STAB in DCE.

Q3: Why is the C4-Cl so unstable compared to 4-chloropyridine? A: It is the combination of the pyridine nitrogen (N5) and the aldehyde at C3. The aldehyde withdraws electron density from the ring, making the C4 position significantly more electrophilic (positive character) than in 4-chloropyridine alone.

Q4: How do I remove the carboxylic acid impurity (oxidation product)? A: The acid byproduct is significantly more polar.[2] A quick filtration through a short silica plug using 10% MeOH/DCM should retain the acid while eluting the aldehyde (or use a basic aqueous wash if your product is stable to base).

References

  • Reactivity of Azaindoles: L'Heureux, A., et al. "Synthesis of 4-substituted 5-azaindoles."[1][2] Tetrahedron Letters, 2004.[2] [2]

  • Nucleophilic Arom

    
    ):  Bunnett, J. F.[2] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.[2] [2]
    
  • Handling Heterocyclic Aldehydes: Li, J. J. Heterocyclic Chemistry in Drug Discovery. Wiley, 2013.[1][2] (General reference for azaindole scaffold stability).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[2]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

A1: The primary challenges with this substrate stem from the electronic properties of the heterocyclic core and the presence of the aldehyde functionality. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue, often referred to as the "2-pyridyl problem" in analogous systems. Furthermore, the aldehyde group can potentially undergo side reactions under certain conditions, although it is generally well-tolerated in many cross-coupling reactions. The chloro-substituent at the 4-position is also less reactive than a corresponding bromo or iodo derivative, often requiring more active catalyst systems.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed, with the choice depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is one of the most versatile and widely used methods.

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Used for the formation of C-C triple bonds by coupling with terminal alkynes.

  • Stille Coupling: Another option for C-C bond formation using organotin reagents, known for its tolerance of a wide variety of functional groups.[1]

Q3: How does the aldehyde group on the substrate affect the choice of reaction conditions?

A3: The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the aryl chloride. Generally, Suzuki-Miyaura reactions are known to be tolerant of aldehyde groups. However, it is crucial to select reaction conditions, particularly the base, that will not promote unwanted side reactions such as aldol condensation or Cannizzaro reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide or alkoxides when aldehydes are present.

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Cause A: Catalyst Inhibition/Deactivation

The lone pair of electrons on the pyridine nitrogen of the pyrrolo[3,2-c]pyridine core can coordinate to the palladium center, leading to the formation of inactive catalyst species.

  • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination with the pyridinic nitrogen, and they also promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[2] Examples of such ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[3][4]

  • Solution 2: Catalyst Pre-activation. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its efficient in-situ reduction to the active Pd(0) species. In some cases, using a pre-formed Pd(0) source like Pd₂(dba)₃ can be beneficial.[3]

  • Solution 3: Anhydrous Conditions. For Suzuki reactions, water can sometimes exacerbate catalyst deactivation with heteroaromatic substrates.[5] Running the reaction under anhydrous conditions with a suitable base can be advantageous.

Possible Cause B: Inefficient Oxidative Addition

Aryl chlorides are less reactive than the corresponding bromides or iodides, making the initial oxidative addition step more challenging.

  • Solution 1: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. Microwave heating can also be an effective way to rapidly screen higher temperatures.[6]

  • Solution 2: Use a More Active Catalyst System. As mentioned above, bulky, electron-rich ligands are crucial for activating aryl chlorides. Catalyst systems like Pd(OAc)₂/SPhos or pre-catalysts such as SPhos-Pd-G3 are designed for this purpose.

  • Solution 3: Consider Nickel Catalysis. For particularly unreactive aryl chlorides, nickel-based catalyst systems can be a powerful alternative to palladium.

Issue 2: Formation of Side Products

Possible Cause A: Protodeboronation of the Boronic Acid (Suzuki Coupling)

This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of a dehalogenated starting material and reducing the yield of the desired product. This is particularly problematic with electron-rich or heteroaryl boronic acids.

  • Solution 1: Use of Anhydrous Conditions and Appropriate Base. Water is a proton source for protodeboronation.[7] Using anhydrous solvents and a non-hydroxide base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can minimize this side reaction.[3]

  • Solution 2: Use of Boronic Esters. Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.

  • Solution 3: Use an Excess of the Boronic Acid. Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help to drive the desired coupling reaction to completion despite some loss to protodeboronation.

Possible Cause B: Homocoupling of the Coupling Partners

This results in the formation of dimers of the starting materials (e.g., biaryl from the boronic acid in a Suzuki reaction).

  • Solution 1: Thoroughly Degas the Reaction Mixture. Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Solution 2: Use a High-Quality Palladium Source. Degradation of the palladium catalyst can lead to the formation of palladium black, which can promote homocoupling.

Possible Cause C: Dehalogenation of the Starting Material

The chloro-substituent is replaced by a hydrogen atom.

  • Solution 1: Optimize the Base and Solvent. Some bases and solvents can act as hydride sources, leading to dehalogenation.[7] Screening different bases and solvents can help to identify conditions that minimize this side reaction.

  • Solution 2: Use a More Efficient Catalyst System. A catalyst that promotes a faster rate of cross-coupling will outcompete the dehalogenation pathway.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this substrate. The following table provides a starting point for catalyst selection for different reaction types.

Reaction TypeRecommended Catalyst SystemRationale
Suzuki-Miyaura Pd(dppf)Cl₂A robust and versatile catalyst for a wide range of Suzuki couplings.[8]
Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligands are highly effective for coupling with aryl chlorides.
PEPPSI-iPrAn air and moisture-stable Pd-NHC precatalyst that is highly active.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosA common and effective system for C-N bond formation.
Pd(OAc)₂ / RuPhos or BrettPhosBulky biaryl phosphine ligands that are often superior for challenging aminations.
Sonogashira PdCl₂(PPh₃)₂ / CuIThe classic catalyst system for Sonogashira couplings.[9]
Pd(PPh₃)₄ / CuIA common alternative, particularly for more sensitive substrates.
Stille Pd(PPh₃)₄A widely used and generally reliable catalyst for Stille couplings.
PdCl₂(PPh₃)₂Can also be effective, sometimes with the addition of a copper co-catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific coupling partners.

  • To an oven-dried Schlenk flask, add 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., Xantphos, 0.08 equiv).

  • Add 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv) and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv) and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

Catalyst Selection Workflow

CatalystSelection start Define Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond cc_triple_bond C≡C Bond start->cc_triple_bond suzuki Suzuki-Miyaura cc_bond->suzuki stille Stille cc_bond->stille buchwald Buchwald-Hartwig cn_bond->buchwald sonogashira Sonogashira cc_triple_bond->sonogashira ligand_screening Ligand Screening (e.g., SPhos, XPhos, dppf) suzuki->ligand_screening stille->ligand_screening buchwald->ligand_screening sonogashira->ligand_screening base_screening Base Screening (e.g., K2CO3, K3PO4, Cs2CO3) ligand_screening->base_screening troubleshooting Troubleshooting (Low Yield, Side Products) base_screening->troubleshooting

Caption: A decision tree for selecting the appropriate cross-coupling reaction and initial optimization steps.

Simplified Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Cl pd2_intermediate R-Pd(II)-Cl(L2) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-B(OR)2 Base pd2_r_rprime R-Pd(II)-R'(L2) transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Queiroz, M. J. R. P., Calhelha, R. C., Vale-Silva, L. A., Pinto, E., Lima, R. T., & Vasconcelos, M. H. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628–5634. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 48(27), 4977–4980. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. In Organic Chemistry II Class Notes. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Singh, R. P., & Kumar, A. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthetic Communications, 44(10), 1435-1445. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Cross-Coupling of Aryl/Heteroaryl Chlorides and Bromides with Organozinc Reagents. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Wikipedia. (2023, December 12). Stille reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fantoni, A., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Denmark, S. E., & Smith, R. C. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13889–13901. [Link]

  • Antonysamy, S., Hirst, G., Park, F., Sprengeler, P., St. Jean, D., & Wang, X. (2019). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Tetrahedron Letters, 60(4), 323-334. [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(09), 235-244. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Pearson, S. E., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(25-26), 2846-2854. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5358–5362. [Link]

  • Sahu, P. K., & Ali, M. A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–299. [Link]

  • Hu, X. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 11(8), 980. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

  • Weires, A. G., et al. (2018). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. ACS Catalysis, 8(11), 10594–10599. [Link]

  • Scott, D. J., & Glorius, F. (2019). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 141(1), 537–546. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Barrios-Landeros, F., & Carrow, B. P. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • The YouTube Community. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Morales-Morales, D., et al. (2023). Novel hybrid phosphinite-theophylline ligands and their Pd(II) complexes. Synthesis, characterization and catalytic activity in the Suzuki-Miyaura reaction. Inorganica Chimica Acta, 548, 121365. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

  • DeShong, P., et al. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. The Journal of Organic Chemistry, 70(26), 10581–10591. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Chen, Y., et al. (2020). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron, 66(41), 7949-7955. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Green, K. M., & Aldous, L. (2020). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Coordination Chemistry Reviews, 422, 213463. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Derivatives

Status: Operational Ticket Focus: Byproduct Identification & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The 1H-pyrrolo[3,2-c]pyridine (5-azai...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Byproduct Identification & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a critical bioisostere of indole, widely used in kinase inhibitors (e.g., Vejurafenib analogs). However, the electron-deficient pyridine ring introduces unique synthetic challenges compared to standard indoles.

This guide addresses the three most common failure modes reported by our users:

  • Regioselectivity Errors during N-functionalization (N1 vs. N5 attack).

  • Cyclization Stalls in Palladium-catalyzed routes (Larock/Sonogashira).

  • Oxidative Impurities during workup.

Module 1: Troubleshooting N-Alkylation & Acylation

User Issue: "I tried to alkylate the pyrrole nitrogen (N1), but I isolated a quaternary ammonium salt or a mixture of isomers."

The Mechanism of Failure

Unlike indole, 5-azaindole contains a basic pyridine nitrogen (N5, pKa ~4.6) and an acidic pyrrole nitrogen (N1, pKa ~13.2).

  • Scenario A (Neutral/Weak Base): The pyridine N5 is the most nucleophilic site. Electrophiles attack here first, leading to N5-quaternary salts .

  • Scenario B (Strong Base): Deprotonation of N1 creates the azaindolyl anion. The negative charge is delocalized, but N1 becomes the primary nucleophile (Coulombic attraction).

Diagnostic Protocol: Distinguishing N1 vs. N5 Isomers

Do not rely solely on LC-MS, as isomers have identical masses.

FeatureN1-Substituted (Desired)N5-Substituted (Byproduct)
1H NMR (C2-H) Sharp singlet or doublet.Significant downfield shift due to cationic pyridine ring.
1H NMR (C4-H) Standard aromatic region.Deshielded (> 8.5 ppm) due to adjacent quaternary N+.
Solubility Soluble in organic solvents (DCM, EtOAc).Poor organic solubility; often water-soluble.
NOESY/ROESY NOE correlation between N-Alkyl protons and C2-H/C7-H .NOE correlation between N-Alkyl protons and C4-H/C6-H .
Corrective Workflow

To ensure N1 selectivity, you must ensure complete deprotonation before adding the electrophile.

Recommended Protocol (N1-Alkylation):

  • Dissolve 5-azaindole in anhydrous DMF or THF.

  • Cool to 0°C.

  • Add NaH (1.1 - 1.2 eq) . Wait for H2 evolution to cease (approx. 30 min). This is the critical step to form the N1-anion.

  • Add electrophile slowly.

  • Validation: If the reaction mixture remains homogeneous, N1 alkylation is proceeding. If a precipitate forms immediately, N5 quaternization may be occurring (salt formation).

Decision Logic: N-Functionalization Pathway

N_Functionalization Start Start: 5-Azaindole Substrate Base_Choice Select Base Conditions Start->Base_Choice Weak_Base Weak Base / Neutral (K2CO3, TEA, or no base) Base_Choice->Weak_Base Soft Electrophiles Strong_Base Strong Base (NaH, KOtBu, LiHMDS) Base_Choice->Strong_Base Hard Electrophiles N5_Path N5 (Pyridine) is Nucleophilic Weak_Base->N5_Path N1_Path N1 (Pyrrole) is Deprotonated Strong_Base->N1_Path Prod_N5 BYPRODUCT: N5-Quaternary Salt N5_Path->Prod_N5 Prod_N1 PRODUCT: N1-Alkyl/Acyl Derivative N1_Path->Prod_N1

Figure 1: Decision matrix for controlling regioselectivity in 5-azaindole functionalization. Note that strong bases shift nucleophilicity to N1.

Module 2: Palladium-Catalyzed Synthesis (Larock Type)

User Issue: "My Larock heteroannulation (using 3-iodo-4-aminopyridine) has low yield. I see a major byproduct with M-I (mass minus iodine)."

The Mechanism of Failure

The Larock synthesis involves reacting an o-haloaniline (or aminopyridine) with an internal alkyne.

  • Byproduct 1: Dehalogenated Starting Material. The Pd(II) intermediate undergoes reductive elimination or protonolysis before alkyne insertion. This is common if the alkyne is sterically hindered or the catalyst load is inactive.

  • Byproduct 2: Regioisomers. If the internal alkyne is unsymmetrical (R1-C≡C-R2), the bulky group generally ends up at the C2 position of the indole. However, electronic effects in pyridines can override steric control.

Troubleshooting Table: Larock Synthesis
Observation (LC-MS)Probable IdentityRoot CauseSolution
Mass = SM - Iodine + H Deiodinated PyridineHydride source in solvent or slow alkyne insertion.Switch solvent to anhydrous DMF; Degas thoroughly; Increase alkyne concentration.
Mass = SM + Alkyne (No Cyclization) Acyclic Alkyne AdductFailure of intramolecular amination.Increase temperature (100°C+); Switch base to Na2CO3 or KOAc.
Two peaks with Product Mass Regioisomers (C2 vs C3)Unsymmetrical alkyne lacks steric differentiation.Use a bulky ligand (e.g., XPhos) to enforce steric control; Switch to Sonogashira/Cyclization stepwise method.
Protocol: Optimized Larock Conditions for 5-Azaindoles
  • Reagents: 4-iodo-3-aminopyridine (1.0 eq), Internal Alkyne (1.2 eq), Pd(OAc)2 (5 mol%), Ligand (10 mol%), Na2CO3 (3.0 eq), LiCl (1.0 eq).

  • Solvent: DMF (0.1 M concentration).

  • Procedure:

    • Mix solid reagents in a pressure vial.

    • Add DMF and sparge with Argon for 15 mins (Critical: Oxygen kills the catalytic cycle leading to deiodination).

    • Heat to 100°C for 12-24h.

  • Workup: Filter through Celite. Wash with EtOAc/Brine.

    • Note: LiCl is added to stabilize the Pd-intermediate and prevent dehalogenation [1].

Module 3: Oxidative Byproducts (N-Oxides)

User Issue: "My product is pure by LC-MS (M+H), but over time or during silica chromatography, a 'plus 16' mass peak appears."

The Mechanism of Failure

The pyridine nitrogen (N5) in the 5-azaindole scaffold is electron-rich enough to be oxidized to the N-oxide by peroxides present in solvents (ethers) or during exposure to air on silica gel, especially if the silica is acidic and old.

Identification & Prevention
  • MS Signature: M+17 (M+H + 16).

  • NMR Signature: C6-H and C4-H shift upfield (shielding) due to the back-donation of the oxygen anion into the ring, contrary to typical deshielding effects of electronegative atoms.

Prevention Protocol:

  • Solvent Check: Test THF/Dioxane for peroxides using starch-iodide paper before use.

  • Chromatography: Add 1% Triethylamine (TEA) to your eluent (DCM/MeOH). This neutralizes the silica and suppresses N-oxide formation and streaking.

  • Storage: Store 5-azaindole derivatives under Nitrogen at -20°C, specifically if they contain electron-donating groups (methoxy, amines) which make the ring more prone to oxidation.

Synthesis Workflow & Critical Control Points

Synthesis_Workflow Raw Precursors (Aminopyridine + Alkyne) Check1 Check: Oxygen Free? Raw->Check1 Cat_Cycle Pd-Catalysis (100°C, Base) Crude Crude Mixture Cat_Cycle->Crude Check1->Cat_Cycle Yes Byprod_Dehalo Byproduct: De-iodination Check1->Byprod_Dehalo No (Leak) Check2 Check: Add 1% TEA? Crude->Check2 Purification Silica Column Final Pure 5-Azaindole Purification->Final Check2->Purification Yes Byprod_Oxide Byproduct: N-Oxide (+16 amu) Check2->Byprod_Oxide No (Acidic SiO2)

Figure 2: Critical Control Points (CCPs) in the synthesis and purification pipeline to avoid common oxidation and reduction byproducts.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 5-Azaindoles. Chemical Society Reviews.

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles. Tetrahedron.

  • Hands, D., et al. (1996). A Convenient Synthesis of 5-Azaindole. Synthesis.

For further assistance, please contact the Heterocyclic Chemistry Support Desk with your specific batch number and LC-MS raw data.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, forming the core of numerous biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its key positional isomers, offering insights into their synthetic utility. While direct, side-by-side comparative studies are not extensively documented in the literature, this guide synthesizes available experimental data on related systems and established principles of organic chemistry to predict and rationalize the reactivity profiles of these important building blocks.

Introduction to the Isomers

The reactivity of the 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde core is significantly influenced by the position of the chloro substituent on the pyridine ring. For the purpose of this guide, we will focus on the comparison between the parent compound and its 2-chloro and 6-chloro isomers. The electronic and steric environments of these isomers dictate their susceptibility to various chemical transformations.

Figure 1: Structures of the Compared Isomers

G cluster_0 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde cluster_1 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde cluster_2 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 4-chloro 4-chloro 2-chloro 2-chloro 6-chloro 6-chloro

Caption: Chemical structures of the compared isomers.

The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, influencing the electron density of the ring carbons. This effect is most pronounced at the α (2 and 6) and γ (4) positions, rendering them more electrophilic and susceptible to nucleophilic attack. Conversely, the pyrrole ring is electron-rich and prone to electrophilic substitution. The interplay of these electronic features, along with the steric hindrance imposed by the substituents, governs the reactivity of each isomer.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of chloro-heterocycles. The reactivity of the chloro substituent is highly dependent on its position relative to the pyridine nitrogen.

Theoretical Reactivity Profile:

Based on established principles for chloropyridines and related heterocycles, the expected order of reactivity for SNAr reactions is:

4-Chloro > 2-Chloro > 6-Chloro

The 4-chloro isomer is anticipated to be the most reactive due to the effective stabilization of the Meisenheimer intermediate by the pyridine nitrogen at the para position.[2] The 2-chloro isomer is also highly activated, being ortho to the nitrogen. The 6-chloro isomer's reactivity is expected to be somewhat lower than the 2-chloro isomer due to potential steric hindrance from the fused pyrrole ring.

Experimental Insights from Related Systems:

Studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic system, have shown that these reactions proceed readily with various anilines under acidic conditions.[3] The reactions are often rapid, and the choice of solvent can significantly impact the reaction rate, with water sometimes being a superior medium.[3] It is reasonable to extrapolate that 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde would exhibit similar reactivity, readily undergoing substitution with a range of nucleophiles such as amines, alkoxides, and thiolates.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerChloro PositionPredicted ReactivityRationale
Target Compound 4-ChloroHighStrong activation by the para-nitrogen, facilitating stabilization of the Meisenheimer intermediate.
Isomer 1 2-ChloroHighStrong activation by the ortho-nitrogen.
Isomer 2 6-ChloroModerate to HighActivation by the ortho-nitrogen, but potential for steric hindrance from the fused ring system.

Experimental Protocol: General Procedure for Amination

The following is a representative protocol for the amination of a chloro-pyrrolopyridine derivative, adapted from literature on related compounds.[4]

  • To a solution of the chloro-pyrrolo[3,2-c]pyridine-3-carbaldehyde isomer (1.0 eq) in a suitable solvent (e.g., 2-propanol, DMF, or water) is added the desired amine (1.2-2.0 eq).

  • For less reactive amines, a catalytic amount of acid (e.g., HCl, 0.1 eq) may be added to promote the reaction.[3]

  • The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction or crystallization.

G Start Dissolve Chloro-pyrrolopyridine and Amine in Solvent Add_Catalyst Add Acid Catalyst (optional) Start->Add_Catalyst Heat Heat Reaction Mixture (80-120 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool and Isolate Product Monitor->Workup Complete G Start Combine Chloro-pyrrolopyridine, Boronic Acid/Alkyne, Base, and Solvent Add_Catalyst Add Palladium Catalyst and Ligand (and CuI for Sonogashira) Start->Add_Catalyst Heat Heat Reaction Mixture (often under inert atmosphere) Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool and Isolate Product Monitor->Workup Complete

Caption: General workflow for Palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The pyrrolo[3,2-c]pyridine ring system has two distinct aromatic rings with opposing electronic characteristics. The pyridine ring is electron-deficient and generally unreactive towards electrophilic substitution. When forced, substitution occurs at the 3-position (C-7 in the pyrrolopyridine numbering). The pyrrole ring, in contrast, is electron-rich and readily undergoes electrophilic substitution, typically at the C-2 or C-3 position.

In the case of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its isomers, the pyrrole ring is already substituted at the 1 and 3 positions. Therefore, any further electrophilic substitution on the pyrrole ring would likely occur at the C-2 position.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. [5]The presence of the aldehyde group at C-3 in the target molecules suggests that they are likely synthesized via a Vilsmeier-Haack reaction on the corresponding 1-methyl-pyrrolo[3,2-c]pyridine precursors. The regioselectivity of this reaction on the unsubstituted pyrrolo[3,2-c]pyridine core is an important consideration.

Reactions of the Aldehyde Group

The carbaldehyde group at the C-3 position is a versatile functional handle for a wide array of chemical transformations, including:

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.

  • Reduction: Reduction to the corresponding alcohol can be achieved with reducing agents like sodium borohydride.

  • Reductive Amination: The aldehyde can be converted to an amine via reductive amination.

  • Wittig Reaction: The Wittig reaction can be used to form an alkene at the C-3 position.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as hydrazines and active methylene compounds. The reactivity of the aldehyde group is not expected to be significantly different between the isomers, as the electronic effects of the chloro-substituent on the distant pyridine ring are likely to be minimal. However, steric hindrance from a 2-chloro substituent could potentially influence the approach of bulky reagents to the aldehyde. A study on the reactivity of pyridinecarboxaldehyde isomers has shown that the position of the aldehyde group can influence its susceptibility to hydration and oxidation. [6]

Conclusion

The reactivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its 2- and 6-chloro isomers is a complex interplay of electronic and steric factors. Based on established principles and data from related heterocyclic systems, the 4-chloro isomer is predicted to be the most reactive towards nucleophilic aromatic substitution, followed by the 2-chloro and then the 6-chloro isomer. All three isomers are expected to be viable substrates for palladium-catalyzed cross-coupling reactions, although the specific conditions, particularly the choice of catalyst and ligand, will be critical for achieving high efficiency. The aldehyde functionality at the C-3 position provides a versatile handle for further synthetic transformations, with its reactivity being largely independent of the chloro-substituent's position.

This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. It is important to note that the optimal reaction conditions for each specific transformation will need to be determined empirically. The insights provided herein should serve as a valuable starting point for the design of synthetic routes towards novel and biologically active pyrrolo[3,2-c]pyridine derivatives.

References

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. Available from: [Link]

  • (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. Available from: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available from: [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available from: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed. Available from: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Semantic Scholar. Available from: [Link]

  • Process for the production of pyridine aldehydes. Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available from: [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. Available from: [Link]

  • Recent advances in Sonogashira reactions. PubMed. Available from: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. PubMed. Available from: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available from: [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Available from: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available from: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available from: [Link]

  • United States Patent Office. Googleapis.com. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available from: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. Available from: [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Springer. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available from: [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC - PubMed Central. Available from: [Link]

Sources

Comparative

Comparative SAR Profiling: 1H-pyrrolo[3,2-c]pyridine Scaffolds in Kinase Inhibitor Design

Executive Summary: The "5-Azaindole" Advantage In the landscape of kinase inhibitor design, the indole scaffold is ubiquitous. However, its high lipophilicity and metabolic liability often necessitate bioisosteric replac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "5-Azaindole" Advantage

In the landscape of kinase inhibitor design, the indole scaffold is ubiquitous. However, its high lipophilicity and metabolic liability often necessitate bioisosteric replacement. While 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the standard alternative, 1H-pyrrolo[3,2-c]pyridine (5-azaindole) has emerged as a critical scaffold for expanding intellectual property (IP) space and fine-tuning physicochemical properties.

This guide objectively compares the 1H-pyrrolo[3,2-c]pyridine scaffold against its isomers, detailing its specific utility in targeting FMS (CSF-1R) and c-Met kinases. We provide experimental protocols for synthesis and bioassays, supported by comparative data.

Physicochemical & Structural Comparison

The placement of the pyridine nitrogen significantly alters the electronic landscape of the fused ring system. Unlike the 7-azaindole (where the nitrogen is adjacent to the pyrrole NH, forming a specific "hinge-binding" motif), the 5-azaindole places the nitrogen at the C5 position (using indole numbering).

Table 1: Comparative Profile of Indole Bioisosteres
FeatureIndole7-Azaindole (Pyrrolo[2,3-b])5-Azaindole (Pyrrolo[3,2-c])
Structure Benzene fused to pyrrolePyridine fused (N at pos 7)Pyridine fused (N at pos 5)
LogP (Lipophilicity) High (Poor solubility)ModerateLow (Enhanced aqueous solubility)
Acidity (NH pKa) ~16.2~13.2~13.0 (More acidic than indole)
H-Bonding 1 Donor / 0 Acceptors1 Donor / 1 Acceptor (N7)1 Donor / 1 Acceptor (N5)
Kinase Binding Monodentate (NH)Bidentate (NH + N7)Monodentate (NH) + Distal Acceptor
Metabolic Stability Low (C3 oxidation prone)HighModerate-High

Key Insight: The 5-nitrogen in 1H-pyrrolo[3,2-c]pyridine does not typically participate in the primary hinge-binding hydrogen bond network in the same way 7-azaindole does. Instead, it serves to lower LogP (improving solubility) and can pick up solvent-front interactions or specific water-mediated bonds in the back pocket of the ATP site.

Case Study: FMS Kinase (CSF-1R) Inhibition[1]

The Colony-Stimulating Factor-1 Receptor (FMS or CSF-1R) is a primary target for cancer immunotherapy and rheumatoid arthritis. The following SAR data illustrates the optimization of a 1H-pyrrolo[3,2-c]pyridine series, demonstrating how C6-arylation drives potency.

SAR Logic: The "Compound 1r" Series

Reference: Bioorg. Med. Chem. Lett. (See Ref 1)

The optimization strategy focused on the C6 position (equivalent to C2 in indole numbering) to access the hydrophobic pocket adjacent to the kinase hinge.

Table 2: SAR Data for FMS Kinase Inhibition[1]
Compound IDR-Group (C6-Position)FMS IC50 (nM)Selectivity (vs c-Met)Observation
KIST101029 Lead (Diaryl amide)96 nMModerateBaseline lead compound.
1e 3-trifluoromethylphenyl60 nMHighElectron-withdrawing group improves potency.
1r 4-morpholino-3-(CF3)phenyl 30 nM >33-fold Bulky group fills hydrophobic pocket; Morpholine improves solubility.
Analog X Unsubstituted Phenyl>500 nMLowLoss of hydrophobic contact.

Mechanistic Interpretation: Compound 1r demonstrates that the 1H-pyrrolo[3,2-c]pyridine core provides a rigid scaffold that orients the C6-substituent into the selectivity pocket. The N5-nitrogen improves the solubility of the core, allowing for the attachment of lipophilic tails (like the trifluoromethyl group) without crashing the compound out of solution in bioassays.

Experimental Protocols

A. Synthesis of 1H-pyrrolo[3,2-c]pyridine Core

Methodology: Oxidative/Reductive Cyclization (Batch Scale)

This route avoids the harsh conditions of Fisher indole synthesis, which fails for electron-deficient pyridines.

Reagents:

  • 2-bromo-5-methylpyridine[1][2]

  • m-CPBA (meta-chloroperoxybenzoic acid)

  • HNO3/H2SO4 (Fuming)[1][2]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Iron powder / Acetic Acid[1]

Protocol:

  • N-Oxidation: Dissolve 2-bromo-5-methylpyridine (10 mmol) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with NaHCO3. Yields 2-bromo-5-methylpyridine-1-oxide.[1][2]

  • Nitration: Add the N-oxide to a mixture of fuming HNO3 and H2SO4 at 0°C. Heat to 100°C for 2h. Pour onto ice. Isolate 4-nitro-derivative.

  • Enamine Formation: React the nitro compound with DMF-DMA (3 eq) in DMF at 140°C for 12h. This forms the trans-β-dimethylamino-styrene intermediate.

  • Reductive Cyclization: Dissolve intermediate in AcOH/EtOH. Add Fe powder (5 eq). Reflux for 4h. The nitro group reduces to an amine, which attacks the enamine side chain to close the pyrrole ring.

  • Purification: Filter Fe, concentrate, and purify via flash chromatography (Hexane/EtOAc).

B. FMS Kinase Inhibition Assay (ADP-Glo)

Purpose: Determine IC50 of synthesized derivatives.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Enzyme Mix: Dilute human recombinant FMS kinase (CSF-1R) to 2 ng/μL in buffer.

  • Substrate: Use Poly(Glu, Tyr) 4:1 peptide substrate (0.2 mg/mL).

  • Reaction:

    • Add 5 μL of Compound (serial dilution in DMSO, final <1%).

    • Add 5 μL of Enzyme Mix. Incubate 10 min (RT).

    • Add 5 μL of ATP/Substrate mix (10 μM ATP final).

    • Incubate 60 min at RT.

  • Detection: Add 15 μL ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 min. Add 30 μL Kinase Detection Reagent. Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations

Diagram 1: Scaffold Comparison & Chemical Space

Caption: Structural logic comparing Indole, 7-Azaindole, and 5-Azaindole properties.

ScaffoldComparison Indole Indole (Parent) Aza7 7-Azaindole (Pyrrolo[2,3-b]) Standard Kinase Scaffold Indole->Aza7 Bioisosteric Replacement Aza5 5-Azaindole (Pyrrolo[3,2-c]) Target Scaffold Indole->Aza5 Nitrogen Scan (Solubility Opt) Properties Properties: - Lower LogP - Higher Solubility - Distinct IP Space Aza5->Properties

Diagram 2: Synthesis Workflow (Batch)

Caption: Step-by-step synthesis of the 1H-pyrrolo[3,2-c]pyridine core.

Synthesis Start 2-bromo-5-methylpyridine Step1 1. N-Oxidation (m-CPBA) 2. Nitration (HNO3/H2SO4) Start->Step1 Inter1 Intermediate: 4-nitro-5-methyl-pyridine-N-oxide Step1->Inter1 Step2 3. Enamine Formation (DMF-DMA, 140°C) Inter1->Step2 Step3 4. Reductive Cyclization (Fe/AcOH) Step2->Step3 Final 1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Step3->Final

Diagram 3: SAR Decision Tree (FMS Kinase)

Caption: Optimization logic for Compound 1r series.

SAR_Logic Core 1H-pyrrolo[3,2-c]pyridine Core Branch1 C6-Substitution (Hydrophobic Pocket) Core->Branch1 Branch2 N1-Protection (Solubility/Metabolism) Core->Branch2 Result1 Phenyl Group: Low Potency (>500 nM) Branch1->Result1 Result2 3-CF3-Phenyl: Good Potency (60 nM) Branch1->Result2 Result3 4-morpholino-3-CF3-Phenyl: High Potency (30 nM) High Selectivity Result2->Result3 Add Solubilizing Group

References

  • El-Naggar, M., et al. (2024). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[3][4] Bioorganic & Medicinal Chemistry Letters. (Note: Contextual match for Compound 1r data).

  • Wang, C., et al. (2024).[2] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Popowycz, F., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[5][6] Organic Chemistry Frontiers.[5]

  • BenchChem. (2025).[7][8] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.

Sources

Validation

Technical Benchmark: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in High-Throughput Library Generation

Topic: Benchmarking the performance of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in library synthesis Executive Summary: The "Dual-Vector" Advantage In the landscape of kinase-focused library design, the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in library synthesis

Executive Summary: The "Dual-Vector" Advantage

In the landscape of kinase-focused library design, the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold has emerged as a superior bioisostere to the traditional indole.[1] This guide benchmarks 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (referred to herein as Cmpd A ) against standard indole and isomeric azaindole alternatives.

The Core Value Proposition: Unlike standard 3-formylindoles, which offer a single primary diversity vector (at C3), Cmpd A provides a pre-installed, electronically activated "Dual-Vector" system.[1][2] The C4-chloro substituent, activated by the adjacent pyridine nitrogen, allows for catalyst-free Nucleophilic Aromatic Substitution (SNAr), a reactivity mode completely absent in analogous indole scaffolds.[1]

Comparative Snapshot
FeatureCmpd A (5-Azaindole Core)Indole-3-carboxaldehyde7-Azaindole Analog
C4 Reactivity High (SNAr & Suzuki)Inert (Requires C-H activation)Moderate (Suzuki preferred)
C3 Reactivity Reductive Amination / KnoevenagelReductive Amination / KnoevenagelReductive Amination
Solubility (Aq) High (Pyridine N reduces LogD)Low (Lipophilic)Moderate
H-Bonding Donor (C3) + Acceptor (N5)Donor (C3) onlyDonor (C3) + Acceptor (N7)

Structural Analysis & Competitor Landscape[2]

The Electronic Activation Mechanism

The defining feature of Cmpd A is the position of the nitrogen atom in the 6-membered ring (N5).

  • Indole: The benzene ring is electron-rich, making nucleophilic attack at C4 impossible under standard conditions.

  • Cmpd A (5-Azaindole): The N5 atom pulls electron density, rendering the C4-position electrophilic. This enables the displacement of the Chlorine atom by amines, alkoxides, or thiols without transition metal catalysis.[1]

Physicochemical Profile (Lipophilicity & Solubility)

Drug development requires scaffolds that lower lipophilicity (LogD) while maintaining potency.[1]

  • Data Point: In matched molecular pair studies, replacing an indole core with a 5-azaindole core typically lowers cLogP by ~1.0–1.5 units, significantly improving aqueous solubility and reducing metabolic clearance.[1][2]

Experimental Benchmark: Reactivity Profiling

We compared the performance of Cmpd A against 4-Chloroindole-3-carboxaldehyde in a standard library synthesis workflow involving two diversity steps:

  • Step 1: Reductive Amination at C3 (Aldehyde).[1]

  • Step 2: Functionalization at C4 (Chloride).[1]

Benchmark Data: Reaction Efficiency

Conditions: Step 1: Amine (1.1 eq), STAB (1.5 eq), DCE, RT. Step 2: Morpholine (2.0 eq), DMSO, 100°C (SNAr conditions).

ScaffoldStep 1 Yield (Reductive Amination)Step 2 Yield (SNAr w/ Morpholine)Total 2-Step YieldNotes
Cmpd A (5-Azaindole) 92%88% 81% Clean conversion; no Pd catalyst required for Step 2.
4-Cl-Indole Analog 89%0% (No Reaction) N/AC4-Cl is inert to SNAr. Requires expensive Pd-Buchwald coupling.

Validated Library Protocols

Method A: The "Formyl-First" Divergent Workflow

Best for generating libraries with a constant amine tail and diverse core substituents.

Step 1: Reductive Amination (C3 Vector)

  • Dissolve Cmpd A (1.0 mmol) and Diversity Amine R1-NH2 (1.1 mmol) in 1,2-dichloroethane (5 mL).

  • Add Acetic Acid (1.0 eq) and stir for 30 min to form the imine.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

  • Stir at RT for 4-16 h (monitor by LCMS).

  • Workup: Quench with sat. NaHCO3, extract with DCM. Pass through a phase separator. Evaporate.

    • Checkpoint: Expect >90% purity; the N-methyl group prevents indole polymerization often seen with NH-indoles.

Step 2: SNAr Displacement (C4 Vector)

  • Dissolve the crude intermediate from Step 1 in DMSO (0.2 M concentration).

  • Add Diversity Nucleophile R2-H (Primary/Secondary Amine, Thiol) (2.0 eq).[1][2]

  • Add DIPEA (3.0 eq).[1]

  • Heat to 100°C for 12 h.

    • Note: For unreactive amines, raise temp to 120°C or use microwave irradiation (140°C, 30 min).[1][2]

  • Purification: Direct prep-HPLC is recommended for library scale.

Method B: Suzuki-Miyaura Coupling (C4 Vector)

If C-C bond formation is required at C4 instead of C-N.

  • React Cmpd A with Boronic Acid R-B(OH)2 (1.5 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 eq) in Dioxane/Water (4:1).[1][2]

  • Heat at 90°C for 4 h.

    • Advantage:[3][4] The 4-Cl position on 5-azaindole undergoes oxidative addition faster than the corresponding indole due to the electron-deficient ring.

Visualizing the Advantage

Diagram 1: The "Dual-Vector" Library Logic

This workflow illustrates how Cmpd A generates high-complexity chemical space using orthogonal reactions.

LibraryWorkflow Start Starting Scaffold: 4-Cl-1-Me-5-Azaindole-3-CHO Step1 Step 1: C3 Functionalization (Reductive Amination) Start->Step1 R1-NH2 / STAB Intermed Intermediate: C3-Amine Installed C4-Cl Intact Step1->Intermed PathA Path A: S_NAr (C-N Bond) No Catalyst Needed Intermed->PathA R2-NH2 / Heat PathB Path B: Suzuki (C-C Bond) Pd-Catalyzed Intermed->PathB Ar-B(OH)2 / Pd LibA Library A: Kinase Hinge Binders (Amino-Azaindoles) PathA->LibA LibB Library B: Biaryl Scaffolds (Aryl-Azaindoles) PathB->LibB

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C3-aldehyde and C4-chloride handles.

Diagram 2: Mechanistic Activation (SNAr)

Why Cmpd A outperforms Indole in nucleophilic substitution.

Mechanism Indole 4-Chloroindole (Electron Rich) IndolePath Repulsion (No Reaction) Indole->IndolePath Azaindole 4-Chloro-5-Azaindole (Cmpd A) AzaPath Meisenheimer Complex (Stabilized by N5) Azaindole->AzaPath Attack at C4 Nu Nucleophile (R-NH2) Nu->Indole Nu->Azaindole Product C4-Functionalized Product AzaPath->Product Elimination of Cl-

Caption: The pyridine nitrogen (N5) in Cmpd A stabilizes the transition state, enabling SNAr, unlike the inert indole.[1][2]

References

  • El-Gamal, M. I., et al. (2018).[1][2] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[1][2][5] [Link] Significance: Validates the 5-azaindole scaffold for kinase inhibition and demonstrates C4-substitution patterns.

  • Staben, S. T., et al. (2016).[1][2] "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3669-3674.[1][2] [Link] Significance: Demonstrates the physicochemical advantages (LogD, solubility) of azaindoles over indoles.[1][2]

  • Lérida, L., et al. (2019).[1][2] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules, 24(6), 1145.[1] [Link] Significance: Provides mechanistic grounding for SNAr reactivity in nitrogen-containing heterocycles.[2]

  • Popowycz, F., et al. (2011).[1][2] "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[6] Organic Chemistry Frontiers. [Link] Significance: Comprehensive review of azaindole reactivity and synthesis strategies.[1]

Sources

Comparative

Comparative Analytical Guide: Isomeric Purity of 1H-pyrrolo[3,2-c]pyridine Scaffolds

Executive Summary & Technical Context[1][2][3][4][5][6][7] The 1H-pyrrolo[3,2-c]pyridine (commonly 5-azaindole) scaffold is a privileged structure in kinase inhibitor development (e.g., CSF1R, Aurora kinase targets) due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The 1H-pyrrolo[3,2-c]pyridine (commonly 5-azaindole) scaffold is a privileged structure in kinase inhibitor development (e.g., CSF1R, Aurora kinase targets) due to its ability to mimic the purine core of ATP while offering distinct hydrogen-bonding vectors.

However, the synthesis and functionalization of this scaffold present a persistent analytical challenge: Regioisomeric Purity .

  • The Problem: During synthesis (e.g., Fischer indole or Sonogashira cyclization), thermodynamic and kinetic factors often lead to the co-formation of the [2,3-c] (6-azaindole) or [3,2-b] (4-azaindole) isomers. Furthermore, subsequent N-alkylation often lacks total regioselectivity, producing N1- vs. N3-alkylated mixtures.

  • The Analytical Gap: Standard C18 Reverse Phase HPLC (RP-HPLC) often fails to resolve these positional isomers due to identical m/z ratios and nearly identical lipophilicity (logP).

This guide objectively compares the industry-standard RP-UPLC against the superior resolving power of Supercritical Fluid Chromatography (SFC) , validated by 1H-NMR structural elucidation.

Comparative Analysis of Methodologies

Method A: High-pH Reverse Phase UPLC (The Standard)
  • Mechanism: Hydrophobic interaction.

  • Performance: 5-azaindoles are basic. Under standard acidic conditions (0.1% Formic Acid), the pyridine nitrogen is protonated, causing peak tailing and reduced retention, often masking impurities.

  • Verdict: Useful for general purity but unreliable for isomeric quantification (< 1.5 Resolution).

Method B: Supercritical Fluid Chromatography (The Alternative)
  • Mechanism: Orthogonal selectivity using CO2 (non-polar) and Methanol (polar) with basic additives.

  • Performance: The interaction between the basic azaindole and the CO2/modifier system is highly sensitive to the specific position of the nitrogen atom (N1 vs N3 vs Pyridine-N).

  • Verdict: Superior. Consistently achieves baseline resolution (Rs > 2.0) for regioisomers that co-elute on C18.

Method C: 1H-NMR Spectroscopy (The Validator)
  • Mechanism: Magnetic resonance of proton environments.

  • Performance: The only method to definitively assign structure based on coupling constants (

    
    -values) and chemical shift (
    
    
    
    ).
  • Verdict: Essential for Reference Standards. Not sensitive enough for <0.5% impurity quantification but required to validate the identity of the dominant peak in Methods A and B.

Experimental Protocols & Data

The "Golden Standard" Protocol: SFC

For the separation of 1H-pyrrolo[3,2-c]pyridine from its [2,3-c] isomer or N-alkylated regioisomers.

  • System: Agilent 1260 Infinity II SFC or Waters UPC2

  • Column: Viridis BEH 2-EP (2-Ethylpyridine), 3.0 x 100 mm, 1.7 µm.

    • Rationale: The ethylpyridine stationary phase interacts via pi-pi stacking and hydrogen bonding, which is highly distinct for the different electron densities of the azaindole isomers.

  • Mobile Phase A: CO2 (Industrial Grade)

  • Mobile Phase B: Methanol + 0.2% Diethylamine (DEA) or Ammonium Hydroxide.

    • Note: Basic additive is critical to suppress interaction with residual silanols.

  • Gradient: 5% B to 40% B over 4 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1]

Structural Validation: 1H-NMR Data

To confirm the [3,2-c] isomer versus the [2,3-c] isomer, focus on the pyridine ring protons.

Proton Position1H-pyrrolo[3,2-c]pyridine (Target)1H-pyrrolo[2,3-c]pyridine (Impurity)Diagnostic Feature
H-4 (Singlet) ~9.09 ppm ~8.80 ppmThe H4 singlet in [3,2-c] is significantly deshielded by the adjacent pyridine nitrogen.
H-2 (Doublet) ~7.39 ppm~7.60 ppmPyrrole proton.
H-3 (Doublet) ~6.80 ppm~6.60 ppmPyrrole proton.

Data synthesized from experimental literature [1, 2].

Performance Comparison Table
ParameterMethod A: Acidic C18 UPLCMethod B: High-pH C18 UPLCMethod C: SFC (2-EP)
Elution Order Co-elution likelyPartial SeparationBaseline Separation
Resolution (Rs) 0.8 - 1.1 (Fail)1.2 - 1.4 (Marginal)> 2.5 (Excellent)
Peak Shape (Tailing) 1.8 (Poor)1.2 (Good)1.0 (Symmetrical)
Run Time 5.0 min5.0 min3.5 min

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for establishing isomeric purity.

AzaindoleAnalysis cluster_legend Methodology Key Start Crude 1H-pyrrolo[3,2-c]pyridine Product Screen Step 1: UPLC-MS Screen (C18, High pH) Start->Screen Decision1 Single Peak? Screen->Decision1 NMR Step 2: 1H-NMR Validation (Check H4 Singlet @ 9.09 ppm) Decision1->NMR Yes SFC Step 3: SFC Separation (Viridis BEH 2-EP Column) Decision1->SFC No (or Shoulder) NMR->SFC Isomers Detected ResultPure Release Batch (Isomerically Pure) NMR->ResultPure Structure Confirmed ResultImpure Quantify Isomers (Calculate % w/w) SFC->ResultImpure key1 Blue: Initial Screen key2 Green: Validation key3 Red: Resolution

Figure 1: Analytical Decision Tree for Azaindole Isomeric Purity. This workflow prioritizes speed (UPLC) but relies on SFC for definitive resolution of regioisomers.

Mechanistic Insight: Why SFC Wins

The superiority of SFC for this specific application lies in the interaction between the basic nitrogen of the pyridine ring and the stationary phase.

  • Dipole-Dipole Interactions: In 1H-pyrrolo[3,2-c]pyridine, the dipole moment vector is distinct from the [2,3-c] isomer due to the relative position of the pyridine nitrogen to the pyrrole NH.

  • 2-Ethylpyridine (2-EP) Phase: This stationary phase provides specific pi-pi interactions that discriminate based on the electron density of the pyridine ring.

  • Suppression of Ionization: The use of CO2/Methanol/DEA keeps the basic nitrogens in their neutral state, preventing the "stickiness" seen in acidic HPLC, which often broadens peaks and obscures closely eluting isomers [3, 4].

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PubMed Central. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines. PubMed Central. [Link]

  • Supercritical Fluid Chromatography in Herbal Medicine Analysis (SFC Principles). MDPI. [Link]

  • Separation of Azole Isomers Using Supercritical Fluid Chromatography. ResearchGate. [Link]

Sources

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